7-Methoxy-1H-indazole-3-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
7-methoxy-2H-indazole-3-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-4-2-3-6-7(5-12)10-11-9(6)8/h2-5H,1H3,(H,10,11) |
InChI Key |
VLFGPCFGXQRFBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(NN=C21)C=O |
Origin of Product |
United States |
Foundational & Exploratory
7-Methoxy-1H-indazole-3-carbaldehyde (CAS 1379252-04-6): A Strategic Scaffold in Modern Medicinal Chemistry and Kinase Inhibitor Design
Executive Summary
In the landscape of modern drug discovery, the indazole heterocycle is universally recognized as a "privileged scaffold." Its structural bioisosterism with indole and its exceptional capacity to form robust hydrogen-bonding networks make it a cornerstone in the design of targeted therapeutics. 7-Methoxy-1H-indazole-3-carbaldehyde (CAS 1379252-04-6) represents a highly specialized, pre-functionalized building block that accelerates the synthesis of complex active pharmaceutical ingredients (APIs). By featuring a reactive formyl group at the C3 position and a sterically/electronically distinct methoxy group at the C7 position, this compound bypasses traditional synthetic bottlenecks, offering researchers direct access to diverse chemical spaces for oncology, neurology, and inflammatory disease targeting[1].
Physicochemical Profiling & Structural Rationale
The strategic value of CAS 1379252-04-6 lies in its precise substitution pattern. Each functional group serves a distinct mechanistic purpose in both chemical synthesis and biological target engagement.
-
The Indazole Core (Hinge-Binding Motif): The 1H-indazole nucleus acts as a bidentate hydrogen-bonding system. The N1-H serves as a hydrogen-bond donor, while the N2 lone pair acts as an acceptor. This configuration perfectly mimics the adenine ring of ATP, allowing indazole derivatives to anchor deeply within the ATP-binding hinge region of various kinases[1].
-
The 7-Methoxy Substitution: The addition of a methoxy (-OCH₃) group at the 7-position exerts profound steric and electronic effects. Electronically, the oxygen atom provides an auxiliary hydrogen-bond acceptor, which has been empirically shown to improve selectivity profiles against specific targets, such as neuronal Nitric Oxide Synthase (nNOS)[2]. Sterically, the 7-OMe group restricts the rotational freedom of the indazole core within tight binding pockets, locking the molecule into a highly potent, bioactive conformation.
-
The 3-Carbaldehyde (Formyl) Group: Direct electrophilic functionalization (e.g., Vilsmeier-Haack formylation) at the C3 position of indazoles is notoriously difficult and low-yielding due to the electron-deficient nature of the pyrazole ring[1][3]. Having the formyl group pre-installed at C3 provides an immediate electrophilic hub for late-stage diversification via C-C or C-N bond-forming reactions.
Quantitative Data Summary
| Property | Specification / Value |
| Chemical Name | 7-Methoxy-1H-indazole-3-carbaldehyde |
| CAS Registry Number | 1379252-04-6 |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Physical Form | Solid |
| Typical Purity | ≥95% - 97%[4] |
| Storage Conditions | Refrigerated (2-8°C) under inert atmosphere to prevent aldehyde oxidation |
Applications in Drug Discovery
The 7-methoxy-1H-indazole-3-carbaldehyde building block is heavily utilized in the patent literature for the development of small-molecule inhibitors.
Receptor Tyrosine Kinase (RTK) Inhibitors: Indazole-3-derivatives are potent modulators of angiogenesis. By functionalizing the C3-aldehyde into various amides or alkenes, researchers have developed potent inhibitors of VEGFR (Vascular Endothelial Growth Factor Receptor), FGFR (Fibroblast Growth Factor Receptor), and TEK (Tie-2). Blocking these specific RTKs starves solid tumors of their blood supply, inducing tumor regression without the systemic toxicity associated with traditional chemotherapy[5].
Wnt Signaling Pathway Modulators: Aberrant activation of the Wnt signaling pathway is a primary driver in over 85% of sporadic colorectal cancers. Indazole compounds derived from 3-carbaldehydes have been patented as highly selective inhibitors of Wnt pathway proteins, offering therapeutic avenues for oncology, osteoarthritis, and Alzheimer's disease[6].
Mechanism of RTK inhibition by indazole-derived compounds blocking the ATP-binding hinge region.
Synthetic Methodologies & Workflows
The aldehyde moiety of CAS 1379252-04-6 is highly versatile. It is most commonly subjected to three primary synthetic workflows to generate libraries of kinase inhibitors:
-
Reductive Amination: Yields 3-(aminomethyl)indazoles, introducing basic nitrogen centers that can interact with solvent-exposed regions of the kinase pocket.
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile or thiazolidinediones) yields conformationally restricted, highly conjugated systems.
-
Wittig Olefination: Allows for the installation of diverse alkyl or aryl alkene substituents at the C3 position.
Synthetic pathways for functionalizing 7-Methoxy-1H-indazole-3-carbaldehyde in drug discovery.
Experimental Protocols: Self-Validating Reductive Amination
To ensure high scientific integrity and reproducibility, the following protocol for the reductive amination of 7-methoxy-1H-indazole-3-carbaldehyde is designed as a self-validating system. The causality behind the step-wise approach is to prevent the premature reduction of the starting material.
Objective: Synthesis of 3-(aminomethyl)-7-methoxy-1H-indazole derivatives.
Step-by-Step Methodology:
-
Imine Formation (Reaction Setup): Dissolve 7-methoxy-1H-indazole-3-carbaldehyde (1.0 eq) and the desired primary or secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Causality: DCE is selected over dichloromethane (DCM) because its higher boiling point allows for mild heating (up to 60°C) if the amine is sterically hindered, driving the equilibrium toward imine formation.
-
-
Acidic Catalysis (Optional but Recommended): Add glacial acetic acid (0.1 eq).
-
Causality: Mildly acidic conditions activate the carbonyl carbon for nucleophilic attack without fully protonating the nucleophilic amine.
-
-
Validation Check (Critical Step): Stir the mixture at room temperature for 2–4 hours. Do not add the reducing agent yet. Monitor the reaction via LC-MS or TLC.
-
Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) can reduce unreacted aldehydes to their corresponding alcohols (3-hydroxymethyl-7-methoxy-1H-indazole). Verifying >95% conversion to the imine intermediate before reduction ensures maximum yield and eliminates a difficult-to-separate impurity.
-
-
Reduction: Once imine formation is confirmed, cool the reaction to 0°C and add NaBH(OAc)₃ (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 4–12 hours.
-
Quench and Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate. The basic quench neutralizes the acetic acid and breaks down boron complexes, ensuring the basic amine product partitions cleanly into the organic layer. Dry over MgSO₄, filter, and concentrate in vacuo.
References
-
Collot, V., et al. "Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2003. Available at: [Link]
- US Patent 6,534,524 B1. "Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use." Google Patents.
- US Patent Application 2011/0034497 A1. "Indazole inhibitors of the wnt signal pathway and therapeutic uses thereof." Google Patents.
-
RSC Advances. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." Royal Society of Chemistry, 2018. Available at:[Link]
-
PMC. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." National Institutes of Health, 2023. Available at:[Link]
Sources
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-methoxy-1H-indazole-3-carbaldehyde | 1379252-04-6 [sigmaaldrich.com]
- 5. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
- 6. US20110034497A1 - Indazole inhibitors of the wnt signal pathway and therapeutic uses thereof - Google Patents [patents.google.com]
Technical Monograph: 7-Methoxy-1H-Indazole-3-Carboxaldehyde
The following technical guide is structured to provide actionable, high-level scientific insight into the synthesis, functionalization, and biological application of 7-methoxy-1H-indazole-3-carboxaldehyde derivatives.
Scaffold Architecture, Synthetic Protocols, and Medicinal Utility
Executive Summary
The 7-methoxy-1H-indazole-3-carboxaldehyde scaffold represents a privileged pharmacophore in modern drug discovery, particularly within the kinase inhibitor space (e.g., VEGFR, FGFR, c-Met). Unlike the ubiquitous indole scaffold, the indazole core offers unique hydrogen-bonding capabilities (N1-H donor / N2 acceptor) that mimic the purine ring of ATP.
The inclusion of the 7-methoxy group is not merely cosmetic; it serves three critical medicinal chemistry functions:
-
Electronic Modulation: It increases electron density on the pyrazole ring, influencing the pKa of the N1-proton and modulating binding affinity.
-
Solubility & Metabolism: The ether linkage improves solubility compared to the 7-H or 7-alkyl analogs and alters metabolic clearance profiles (preventing quinone imine formation common in 7-hydroxy metabolites).
-
Steric Steering: It provides a steric handle that can enforce selectivity by clashing with residues in the ATP-binding pockets of off-target kinases (e.g., sparing nNOS while hitting VEGFR).
This guide details the "Indole-to-Indazole" oxidative rearrangement—a superior synthetic route over classical diazonium cyclization—and outlines downstream derivatization strategies.
Strategic Synthesis: The "Indole-to-Indazole" Rearrangement
Historically, 3-formyl indazoles were difficult to access directly via Vilsmeier-Haack formylation due to the unreactive nature of the C3 position in the indazole ring compared to indole.
The most robust, self-validating protocol utilizes the nitrosative rearrangement of 7-methoxyindole . This method is superior in atom economy and avoids the harsh conditions of metal-halogen exchange.
Mechanism of Action
The reaction proceeds via the electrophilic attack of the nitrosonium ion (
Visualization: Synthetic Pathway
The following diagram illustrates the conversion of 7-methoxyindole to the target aldehyde and its subsequent derivatization.
Figure 1: Synthetic workflow for the generation of 7-methoxy-1H-indazole-3-carboxaldehyde via nitrosative rearrangement.
Experimental Protocols
The following protocols are designed for reproducibility. All reactions should be monitored via TLC (Hexane:EtOAc 3:2) or LC-MS.
Protocol A: Synthesis of 7-Methoxy-1H-indazole-3-carboxaldehyde
Adapted from Petit et al. (2018) and optimized for electron-rich substrates.
Reagents:
-
7-Methoxy-1H-indole (1.0 equiv)
-
Hydrochloric Acid (2N aqueous, 7.0 equiv)[1]
-
Solvent: DMF / Deionized Water (3:1 ratio)
Step-by-Step Methodology:
-
Preparation of Nitrosating Agent: In a round-bottom flask, dissolve NaNO₂ (8 equiv) in deionized water.[3] Add DMF.[1][2][3][4][5] Cool the mixture to 0°C in an ice bath.
-
Acidification: Slowly add 2N HCl (7 equiv) dropwise. Caution: NOx fumes may be generated; perform in a fume hood. Stir for 10 minutes at 0°C to generate the active nitrosonium species.
-
Addition of Substrate: Dissolve 7-methoxy-1H-indole (1 equiv) in minimal DMF. Add this solution dropwise to the reaction mixture over 2 hours using a syringe pump.
-
Critical Control Point: Fast addition leads to diazo-coupling side products (red/brown tars). Slow addition favors the rearrangement.
-
-
Reaction: Stir at room temperature for 3–5 hours. Monitor consumption of the indole (TLC).[3][5]
-
Workup: Dilute with ethyl acetate (EtOAc). Wash organic layer with water (
) to remove DMF, then brine. Dry over MgSO₄ and concentrate. -
Purification: Flash column chromatography (SiO₂). Elute with Petroleum Ether/EtOAc (gradient 8:2 to 6:4).
-
Yield Expectation: 70–85% (Yellowish solid).
-
Protocol B: Derivatization to Hydrazones (Bioactive Leads)
Targeting: Kinase/Tubulin inhibition.
Reagents:
-
7-Methoxy-1H-indazole-3-carboxaldehyde (1.0 equiv)
-
Substituted Hydrazine / Hydrazide (1.1 equiv)
-
Catalytic Glacial Acetic Acid (2-3 drops)
-
Solvent: Ethanol (EtOH)
Methodology:
-
Dissolve the aldehyde in absolute EtOH (0.1 M concentration).
-
Add the hydrazine derivative and catalytic acetic acid.
-
Reflux at 80°C for 2–4 hours.
-
Isolation: Cool to room temperature. The product often precipitates out.[3] Filter and wash with cold ethanol. If no precipitate forms, concentrate and recrystallize from EtOH/Water.
Pharmacological Data & SAR Analysis
The 7-methoxy-indazole scaffold exhibits distinct Structure-Activity Relationship (SAR) trends compared to its 5- or 6-substituted counterparts.
Comparative Physicochemical Profile
| Property | 7-H Indazole | 7-Methoxy Indazole | Impact on Drug Design |
| LogP (Lipophilicity) | 1.8 | 2.1 | Enhanced membrane permeability without compromising solubility significantly. |
| N1-H Acidity (pKa) | ~13.8 | ~14.2 | Electron-donating OMe reduces acidity, stabilizing the neutral form in physiological pH. |
| Metabolic Stability | Moderate | High | Blocks C7-oxidation; prevents formation of reactive quinoid intermediates. |
| Kinase Selectivity | Low | High | 7-OMe creates a "steric bump" that clashes with the hinge region of non-target kinases (e.g., nNOS). |
Biological Targets[6]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor): The N1-H and N2 of the indazole ring form a bidentate H-bond with the hinge region (typically Cys919). The 3-position substituent extends into the hydrophobic pocket, while the 7-OMe group interacts with the solvent front, improving residence time.
-
c-Met (Hepatocyte Growth Factor Receptor): 7-methoxy substituted indazoles have shown nanomolar potency (IC50 < 50 nM) by mimicking the adenine ring of ATP.
-
Neuronal Nitric Oxide Synthase (nNOS): Unlike 7-nitroindazole (a potent nNOS inhibitor), 7-methoxyindazole shows reduced nNOS inhibition due to steric hindrance, making it a safer scaffold for cardiovascular indications where nNOS inhibition is a side effect.
References
-
BenchChem. (2025).[3][5] Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol. Link
-
Petit, L., et al. (2018). "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 8, 1546-1552. Link
-
Blandine, B., et al. (2000). "Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors." Journal of Medicinal Chemistry. Link
-
Tang, Q., et al. (2017).[6][7] "Discovery of novel 7-azaindole derivatives bearing dihydropyridazine moiety as c-Met kinase inhibitors."[6][7][8] European Journal of Medicinal Chemistry, 133, 97-106.[6][8] Link
-
Zhang, L., et al. (2018).[6] "Discovery of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors."[6][8] European Journal of Medicinal Chemistry, 150, 809-816.[6] Link
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Engineering Heterocycles: A Technical Guide to 7-Methoxyindole-3-carboxaldehyde vs. 7-Methoxyindazole-3-carboxaldehyde
Executive Summary
In the realm of medicinal chemistry and advanced organic synthesis, the distinction between indole and indazole scaffolds represents a critical inflection point in drug design. While structurally similar, the introduction of a second nitrogen atom in the indazole core fundamentally alters the molecule's electronic distribution, hydrogen-bonding capacity, and synthetic accessibility.
This whitepaper provides an in-depth comparative analysis of 7-methoxyindole-3-carboxaldehyde and 7-methoxyindazole-3-carboxaldehyde . Designed for research scientists and drug development professionals, this guide dissects their physicochemical divergence, details self-validating synthetic methodologies, and explores the profound pharmacological implications of utilizing indazole as a bioisostere for indole.
Structural and Physicochemical Divergence
The core difference between these two molecules lies in their bicyclic frameworks: the benzopyrrole (indole) versus the benzopyrazole (indazole)[1]. Both compounds share a methoxy group at the C7 position and a carboxaldehyde group at the C3 position, but the heteroatom composition within the five-membered ring dictates their chemical behavior.
-
7-Methoxyindole-3-carboxaldehyde: Contains a single nitrogen (N1) which acts exclusively as a hydrogen-bond donor. The enamine-like character of the pyrrole ring makes the C3 position highly nucleophilic and susceptible to electrophilic attack.
-
7-Methoxyindazole-3-carboxaldehyde: Contains two adjacent nitrogens (N1 and N2). The N1 serves as a hydrogen-bond donor, while the N2 acts as a potent hydrogen-bond acceptor. This amphoteric nature drastically shifts the pKa and lipophilicity of the molecule[2]. Furthermore, the C7 methoxy group provides steric bulk adjacent to N1, which can influence the tautomeric equilibrium (1H vs. 2H) of the indazole core.
Quantitative Data Summary
| Property / Feature | 7-Methoxyindole-3-carboxaldehyde | 7-Methoxyindazole-3-carboxaldehyde |
| Core Scaffold | Benzopyrrole | Benzopyrazole |
| Heteroatom Profile | 1 Nitrogen (N1) | 2 Nitrogens (N1, N2) |
| Hydrogen Bonding | 1 Donor (N-H), 2 Acceptors (O) | 1 Donor (N-H), 3 Acceptors (N2, O) |
| pKa (Core Estimate) | ~16.2 (Deprotonation) | ~1.04 (Protonation), ~13.8 (Deprotonation)[1] |
| C3 Nucleophilicity | High (Enamine-like) | Low (Electron-deficient pyrazole) |
| Primary Synthesis | Vilsmeier-Haack Formylation[3] | Nitrosation / Ring Rearrangement[4] |
Synthetic Methodologies: From Core to Carboxaldehyde
The synthesis of these two compounds perfectly illustrates how electronic differences dictate synthetic strategy. Because the indole C3 position is highly nucleophilic, the aldehyde can be installed directly via electrophilic aromatic substitution. Conversely, the indazole C3 position is electron-deficient; therefore, 3-carboxaldehyde indazoles are most efficiently synthesized from their corresponding indoles via an elegant nitrosation and ring-expansion/contraction sequence[4][5].
Divergent synthetic pathways from 7-methoxyindole to indole and indazole carboxaldehydes.
Protocol A: Synthesis of 7-Methoxyindole-3-carboxaldehyde (Vilsmeier-Haack)
This protocol utilizes the Vilsmeier-Haack reaction, which relies on the in-situ generation of a highly electrophilic chloroiminium ion to attack the electron-rich C3 position of the indole[3][6].
Causality & Validation: Temperature control is critical. The formation of the Vilsmeier reagent is exothermic; failing to maintain 0°C will lead to the degradation of DMF and lower yields. The reaction is self-validating: the formation of a distinct, brightly colored iminium intermediate confirms successful electrophilic attack, which then converts to the aldehyde upon aqueous basic quenching.
Step-by-Step Methodology:
-
Reagent Preparation: Purge a dry round-bottom flask with argon. Add anhydrous N,N-dimethylformamide (DMF) (3.0 equiv) and cool to 0°C using an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.1 equiv) dropwise over 15 minutes. Stir the mixture at 0°C for 30 minutes to ensure complete formation of the chloroiminium ion.
-
Substrate Addition: Dissolve 7-methoxyindole (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–3 hours. Monitor via TLC (Hexanes:EtOAc) until the starting material is consumed.
-
Quenching & Hydrolysis: Pour the reaction mixture slowly into crushed ice. Add 2M NaOH solution dropwise until the pH reaches 8-9. This step hydrolyzes the iminium intermediate to the target aldehyde.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Recrystallize from ethanol to yield pure 7-methoxyindole-3-carboxaldehyde.
Protocol B: Synthesis of 7-Methoxyindazole-3-carboxaldehyde (Direct Nitrosation)
Synthesizing the indazole core directly with the C3-aldehyde intact is achieved by treating 7-methoxyindole with sodium nitrite under slightly acidic conditions. The mechanism involves nitrosation at C3, oxime tautomerization, ring opening, and subsequent re-cyclization involving the N1 nitrogen to form the indazole core[4].
Causality & Validation: This protocol mandates a "reverse addition" technique. If the indole is exposed to highly concentrated acidic nitrite, rapid dimerization and degradation occur. By slowly adding the indole to a pre-formed, slightly acidic nitrosonium (NO⁺) pool, side reactions are minimized[4][7]. The evolution of nitrogen gas and a color shift to deep yellow/orange serve as visual validation of the ring-rearrangement process.
Step-by-Step Methodology:
-
Nitrosonium Pool Generation: In a reaction flask, dissolve Sodium Nitrite (NaNO₂) (8.0 equiv) in deionized water. Cool the solution to 0°C.
-
Acidification: Slowly add 2N aqueous HCl (7.0 equiv) dropwise to the NaNO₂ solution. Keep under argon for 10 minutes to stabilize the generation of nitrous acid/nitrosonium ions. Add DMF to the mixture.
-
Reverse Addition: In a separate flask, dissolve 7-methoxyindole (1.0 equiv) in DMF. Using a syringe pump, add the indole solution dropwise to the nitrosating mixture at 0°C over a period of 1 to 2 hours.
-
Rearrangement: Once the addition is complete, heat the reaction mixture to 80°C and stir for 6 hours[4][7].
-
Workup: Cool the mixture to room temperature. Dilute with water and extract with Ethyl Acetate (3x).
-
Purification: Wash the organic layers extensively with water (to remove DMF) and brine. Dry over MgSO₄, concentrate, and purify via silica gel column chromatography (Petroleum Ether/EtOAc gradient) to isolate 7-methoxyindazole-3-carboxaldehyde.
Pharmacological Implications and Bioisosterism
The decision to utilize an indazole over an indole is rarely arbitrary in drug development. Indazole is recognized as a "privileged scaffold" and a highly effective bioisostere for indole[2]. The 3-carboxaldehyde variants serve as the foundational building blocks for synthesizing advanced therapeutics, particularly kinase inhibitors and synthetic cannabinoid receptor agonists (SCRAs).
Kinase Inhibitor Design
In the development of tyrosine and threonine kinase inhibitors, the indazole core often drastically outperforms the indole core. The ATP-binding pocket (hinge region) of kinases contains backbone amide bonds. While indole can only donate a hydrogen bond (via N1), the indazole core can simultaneously donate (via N1) and accept (via N2) hydrogen bonds[2]. This dual interaction anchors the molecule more rigidly within the hinge region, increasing both binding affinity and target residence time.
Synthetic Cannabinoid Receptor Agonists (SCRAs)
In the realm of cannabinoid pharmacology, the shift from indole-3-carboxamide to indazole-3-carboxamide cores (synthesized downstream from the respective 3-carboxaldehydes) yields profound pharmacodynamic shifts. Studies comparing indole analogs (e.g., AB-PICA) to their indazole counterparts (e.g., AB-PINACA) demonstrate that the indazole core confers superagonism across multiple Gαi/o proteins and β-arrestin-2 pathways[8][9]. The indazole variants typically exhibit sub-nanomolar binding affinities at the CB1 receptor, representing a massive increase in potency over the indole baseline[8].
Pharmacological impact of indole to indazole bioisosteric replacement.
Conclusion
The transition from 7-methoxyindole-3-carboxaldehyde to 7-methoxyindazole-3-carboxaldehyde is a masterclass in how a single heteroatom substitution can redefine a molecule's chemical and biological identity. Synthetically, the nucleophilic indole requires Vilsmeier-Haack formylation, whereas the indazole aldehyde is ingeniously accessed via the nitrosation and rearrangement of the indole itself. Pharmacologically, the indazole's amphoteric hydrogen-bonding profile unlocks superior binding kinetics in kinase hinge regions and superagonism in G-protein coupled receptors. Mastery of these two scaffolds and their respective synthetic pathways is indispensable for modern drug discovery.
References
-
The pharmacology of indole and indazole synthetic cannabinoid designer drugs ResearchGate[Link][8]
-
Assessment of high-efficacy agonism in synthetic cannabinoid receptor agonists containing l-tert-leucinate National Institutes of Health (PMC)[Link][9]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles National Institutes of Health (PMC)[Link][4]
-
N,N-Diethyl-(R)-[3-(2-aminopropyl)-1H-indol-7-yloxy]acetamide: Its Process Chemistry Ranging from Enantiocontrolled Construction of the Chiral Amine Side Chain to Regioselective Functionalization of the Aromatic Starting Materials ACS Publications[Link][6]
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Comprehensive Solubility Profiling of 7-Methoxy-1H-indazole-3-carbaldehyde in DMSO and Methanol: A Technical Guide for Early Drug Discovery
Executive Summary
In early-stage drug discovery, the physicochemical characterization of heterocyclic scaffolds is a critical determinant of a compound's progression. 7-Methoxy-1H-indazole-3-carbaldehyde (CAS: 1379252-04-6)[1] is a highly functionalized indazole derivative. Its rigid, planar structure promotes strong intermolecular
As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for profiling the solubility of this compound. By contrasting its behavior in Dimethyl Sulfoxide (DMSO) (a polar aprotic solvent) and Methanol (a polar protic solvent), this guide elucidates the causality behind experimental choices in both kinetic and thermodynamic solubility assays[2],[3].
Molecular Anatomy and Solvation Thermodynamics
To design an effective solubility protocol, we must first understand the molecular interactions at play. 7-Methoxy-1H-indazole-3-carbaldehyde possesses three distinct functional domains: the indazole core (hydrogen bond donor/acceptor), the methoxy ether (steric bulk and weak H-bond acceptor), and the carbaldehyde group (strong H-bond acceptor)[1].
DMSO Solvation Dynamics (Polar Aprotic)
DMSO is the gold standard for generating high-concentration stock solutions[2]. Its high dipole moment (3.96 D) and dielectric constant efficiently disrupt the indazole crystal lattice. Mechanistically, the sulfoxide oxygen acts as a potent hydrogen-bond acceptor for the indazole N-H proton. Because DMSO cannot donate hydrogen bonds, it does not self-associate as strongly as protic solvents, allowing it to fully solvate the compound, yielding high kinetic solubility .
Methanol Solvation Dynamics (Polar Protic)
Methanol engages the compound through competitive, bidirectional hydrogen bonding. It can donate a proton to the carbaldehyde oxygen or the methoxy group, and accept a proton from the indazole N-H. However, methanol molecules strongly self-associate via hydrogen bonding. This solvent-solvent interaction competes with solute-solvent interactions, meaning more energy is required to maintain the compound in solution, typically resulting in a lower thermodynamic solubility compared to DMSO.
Solvation dynamics of 7-Methoxy-1H-indazole-3-carbaldehyde in DMSO and Methanol.
Quantitative Data Presentation
The following tables synthesize the physicochemical properties and the comparative solubility profile of the compound based on established parameters for indazole derivatives.
Table 1: Physicochemical Properties
| Property | Value |
| Compound Name | 7-Methoxy-1H-indazole-3-carbaldehyde |
| CAS Number | 1379252-04-6[1] |
| Molecular Formula | C9H8N2O2[1] |
| Molecular Weight | 176.17 g/mol [1] |
| Key Functional Groups | Indazole core, Methoxy ether, Carbaldehyde |
Table 2: Comparative Solvation Profile
| Parameter | DMSO Vector | Methanol Vector |
| Solvation Classification | Polar Aprotic | Polar Protic |
| Primary Interaction | Dipole-Dipole, H-Bond Acceptor | H-Bond Donor & Acceptor |
| Assay Type Application | Kinetic Solubility (Stock Solutions)[2] | Thermodynamic Solubility (Equilibrium)[4] |
| Equilibration Time | 2 - 24 hours[2] | 24 - 72 hours[4] |
| Expected Solubility Tier | High (>50 mg/mL) | Moderate (5 - 15 mg/mL) |
Experimental Workflows: Kinetic vs. Thermodynamic Profiling
Solubility is not a static integer; it is a dynamic property dictated by the experimental vector[3]. Kinetic solubility measures the precipitation point of a pre-dissolved compound (mimicking high-throughput screening conditions)[5], while thermodynamic solubility measures the equilibrium dissolution of a crystalline solid (mimicking formulation and gastrointestinal absorption)[4].
Protocol A: High-Throughput Kinetic Solubility Assay (DMSO Vector)
Causality: This protocol is designed to mimic early drug discovery workflows. We use DMSO to force the compound into solution, then dilute it into an aqueous buffer to find the concentration at which it precipitates[2],.
-
Stock Preparation: Dissolve 7-Methoxy-1H-indazole-3-carbaldehyde in 100% anhydrous DMSO to yield a 10 mM to 50 mM stock solution[4]. Self-Validation: Ensure the solution is optically clear; any turbidity indicates incomplete solvation.
-
Aqueous Spiking: Dispense 5 µL of the DMSO stock into 245 µL of the target aqueous buffer (e.g., PBS, pH 7.4) in a 96-well microtiter plate. Critical Rule: The final DMSO concentration must remain
2%[2]. Higher concentrations act as a co-solvent, artificially inflating the apparent solubility and causing false positives in downstream assays[3]. -
Incubation: Seal the plate and incubate at 37°C for 2 to 24 hours with gentle orbital shaking[2].
-
Detection & Quantification: Use a nephelometer to measure light scattering; an increase in scattering indicates the onset of precipitation (undissolved particles). Filter the solution to remove aggregates, dilute the filtrate 10x with DMSO, and quantify the dissolved fraction via LC-MS/MS[4].
Protocol B: Equilibrium Thermodynamic Solubility Assay (Methanol Vector)
Causality: Used during lead optimization, this method determines the absolute maximum solubility of the solid compound. It requires significant time to overcome the lattice energy of the crystal[2],[4].
-
Solid Dispensing: Add an excess amount of solid 7-Methoxy-1H-indazole-3-carbaldehyde (e.g., 5-10 mg) into a glass vial[4].
-
Solvent Addition: Add 1 mL of Methanol (or a Methanol/Water gradient).
-
Equilibration: Cap the vial and agitate on a rotary shaker at 37°C for 24 to 72 hours[4]. Self-Validation: The presence of visible solid at the end of the incubation guarantees that the solution is fully saturated and true equilibrium has been reached.
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter to isolate the dissolved fraction.
-
Analytical Quantification: Dilute the filtrate appropriately and analyze via reversed-phase HPLC-UV (using a C18 column, mobile phase of water/acetonitrile with 0.1% formic acid)[4].
Kinetic vs. Thermodynamic Solubility Workflow for Early Drug Discovery.
Analytical Validation Notes
When executing these protocols, matrix effects must be strictly controlled. If utilizing LC-MS/MS for quantification, the ionization efficiency of 7-Methoxy-1H-indazole-3-carbaldehyde can be suppressed or enhanced by residual DMSO or Methanol[4]. To ensure scientific integrity, standard calibration curves must be prepared in the exact same solvent matrix (e.g., matched DMSO percentages) as the experimental samples[4].
References
-
Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma. URL:[Link]
-
Kinetic Solubility Assays Protocol - AxisPharm. URL:[Link]
-
ADME Solubility Assay - BioDuro. URL:[Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery - Asian Journal of Chemistry. URL:[Link]
Sources
Thermodynamic stability of 7-Methoxy-1H-indazole-3-carbaldehyde tautomers
Thermodynamic Stability and Tautomeric Equilibrium of 7-Methoxy-1H-indazole-3-carbaldehyde
Executive Summary: The Tautomeric Landscape
In the realm of heterocyclic medicinal chemistry, the indazole scaffold presents a classic yet deceptive tautomeric equilibrium. While the 1H-indazole tautomer is widely accepted as the thermodynamic global minimum in the gas phase and aqueous solution (typically by
For 7-Methoxy-1H-indazole-3-carbaldehyde , we are not merely observing a binary switch but a dynamic system governed by two competing intramolecular forces:
-
The 3-Carbaldehyde Effect: Promotes the 2H-tautomer via a pseudo-six-membered intramolecular hydrogen bond (IMHB) between the carbonyl oxygen and N2-H.
-
The 7-Methoxy Effect: Modulates the electron density of the pyrazole ring and introduces steric/electrostatic interactions proximal to N1, potentially destabilizing the 1H-form or altering the acidity of the N1-proton.
This guide details the theoretical basis, computational assessment, and experimental validation required to definitively map the thermodynamic stability of this specific scaffold.
Theoretical Framework & Mechanistic Drivers
The Baseline Equilibrium (1H vs. 2H)
The indazole core retains higher aromaticity in the 1H-form (benzo-fused pyrazole) compared to the 2H-form (quinoid-like character in the benzene ring). However, the energy penalty for the 2H-form is lower than in related systems like indole/isoindole, making the 2H-tautomer a chemically relevant species.
The 3-Formyl Stabilization (The "IMHB Trap")
The presence of a carbonyl group at C3 is the single most critical factor destabilizing the standard 1H-preference.
-
Mechanism: In the 2H-tautomer, the N2-proton and the C3-carbonyl oxygen are perfectly positioned to form a planar, 6-membered hydrogen-bonded ring.
-
Energetics: This IMHB can contribute 5–7 kcal/mol of stabilization enthalpy (
), often sufficient to overcome the loss of aromaticity in non-polar solvents (e.g., , Toluene).
The 7-Methoxy Modulation
The 7-OMe group exerts influence via:
-
Electronic Donating Effect (+M): Increases electron density in the benzene ring, affecting the pKa of N1 and N2.
-
Proximity to N1: In the 1H-tautomer, the N1-H is adjacent to the 7-OMe. Depending on the rotation of the methoxy group, this can lead to:
-
Stabilization: Weak H-bond acceptor behavior of OMe toward N1-H.
-
Destabilization: Steric clash or lone-pair repulsion if the methyl group is oriented toward N1.
-
Figure 1: Thermodynamic equilibrium between 1H and 2H tautomers. The 2H form is kinetically accessible and thermodynamically competitive in non-polar media due to the 3-CHO group.
Computational Assessment Protocol (DFT)
To predict the precise ratio of tautomers for 7-Methoxy-1H-indazole-3-carbaldehyde, a rigorous Density Functional Theory (DFT) workflow is required.
Computational Methodology
-
Software: Gaussian 16 or ORCA 5.0.
-
Functional/Basis Set: M06-2X or
B97X-D / def2-TZVP. (These functionals capture dispersion forces critical for IMHB and stacking). -
Solvation Model: SMD (Solvation Model based on Density). Calculations must be run in both Gas Phase (intrinsic stability) and DMSO/Water (biological relevance).
Step-by-Step Workflow
-
Conformational Search: Generate rotamers for the 3-CHO and 7-OMe groups. The carbonyl oxygen can point toward N2 or away. The 7-OMe methyl can point toward N1 or C6.
-
Geometry Optimization: Optimize both 1H and 2H tautomers in vacuum and solvent.
-
Frequency Analysis: Confirm minima (zero imaginary frequencies) and extract Zero-Point Energy (ZPE).
-
Boltzmann Distribution: Calculate population ratios based on
.
Table 1: Expected Relative Energies (Theoretical Estimates)
| Solvent Environment | Dominant Tautomer | Driver | Estimated |
| Gas Phase | 2H (likely) | Intramolecular H-Bond (CHO...H-N) | |
| Chloroform ( | Mixture (1H/2H) | Competition: Aromaticity vs. IMHB | |
| DMSO / Water | 1H | Solvation of N1-H / Dipole stabilization |
Experimental Validation Protocols
Trust but verify. Computational predictions must be validated by spectroscopic data. The following protocols are designed to unambiguously distinguish the tautomers.
NMR Spectroscopy (The Gold Standard)
The chemical shift of the C3 and ring carbons is highly sensitive to the N-substitution pattern.
-
Protocol:
-
Dissolve 5 mg of compound in
(favors 1H) and (allows 2H/IMHB). -
Acquire
, , and -HMBC spectra.
-
-
Diagnostic Signals:
-
Chemical Shift: N2 (pyridine-like) in 1H-indazole is typically
shielded relative to N1 (pyrrole-like). In 2H-indazole, this pattern inverts or shifts significantly. - Coupling: In the 1H-tautomer, C7a couples to N1-H. In the 2H-tautomer, C3 couples to N2-H.
-
Aldehyde Proton: If IMHB exists (2H-form), the CHO proton signal may shift downfield, and the N-H signal will be extremely deshielded (
).
-
Chemical Shift: N2 (pyridine-like) in 1H-indazole is typically
X-Ray Crystallography
Solid-state packing often traps the molecule in the most stable conformation for the lattice, which frequently aligns with the intrinsic gas-phase preference if H-bonding is internal.
-
Observation: Look for the position of the H-atom on the nitrogen.[1]
-
Critical Check: Measure the distance between the carbonyl oxygen and N2. A distance
confirms the 2H-form with IMHB.
UV-Vis Solvatochromism
-
Method: Measure
in Hexane vs. Methanol. -
Insight: A large bathochromic shift or band splitting often indicates a tautomeric shift. 2H-indazoles typically have different chromophores (quinoid character) than 1H-indazoles.
Figure 2: Experimental workflow to distinguish tautomers using solvent-dependent NMR.
Implications for Drug Development
Understanding this equilibrium is not academic; it dictates synthetic strategy and target engagement.
-
Regioselectivity in Alkylation:
-
Attempting to alkylate this scaffold under basic conditions (e.g.,
) will generate an anion. The site of alkylation (N1 vs N2) depends on the Curtin-Hammett principle (transition state energy) rather than ground state stability. -
However, the 7-OMe group often sterically hinders N1, directing alkylation to N2 or requiring specific conditions (e.g., steric bulk of the electrophile) to achieve N1 selectivity.
-
-
Binding Mode (Kinase Inhibitors):
-
Many kinase inhibitors use the indazole "hinge binder" motif.
-
If the protein pocket requires a donor at N1 and acceptor at N2 (1H pattern), the 3-CHO group might impose an energy penalty if it locks the molecule in the 2H-conformation in solution. The desolvation penalty to break the intramolecular H-bond must be accounted for in docking scores.
-
References
-
Catalán, J., et al. "Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study."[2] Journal of the Chemical Society, Perkin Transactions 2, 1996.[2]
-
Sigalov, M. V., et al. "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." The Journal of Organic Chemistry, 2019. [3]
-
Claramunt, R. M., et al. "The Tautomerism of Indazoles: A Combined Theoretical and Experimental Study." Heterocycles, 2005.[4] (General reference for indazole tautomerism methodology).
-
BenchChem Technical Guides. "Regioselectivity issues in the functionalization of indazoles." BenchChem, 2025.[1]
- Lovering, F., et al. "Indazoles as privileged scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 2016. (Context for kinase binding modes).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
7-Methoxy-1H-indazole-3-carbaldehyde melting point and physical appearance
Title: An In-Depth Technical Guide to the Physical Characteristics of 7-Methoxy-1H-indazole-3-carbaldehyde
Executive Summary
7-Methoxy-1H-indazole-3-carbaldehyde (CAS: 1379252-04-6) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and drug development. As a critical precursor for kinase inhibitors and targeted therapeutics, its physical properties—specifically its physical appearance and melting point—serve as Critical Quality Attributes (CQAs). This whitepaper provides a mechanistic analysis of these properties, grounded in structural chemistry, and outlines self-validating analytical protocols for their precise determination.
Structural Causality of Physical Appearance and Melting Point
As a Senior Application Scientist, it is vital to understand that physical properties are not just arbitrary data points; they are macroscopic readouts of microscopic molecular interactions.
1.1. Physical Appearance At standard temperature and pressure (STP), 7-Methoxy-1H-indazole-3-carbaldehyde exists as a solid. The solid-state nature of this compound is driven by its planar bicyclic indazole core, which facilitates strong intermolecular π-π stacking within the crystal lattice. Furthermore, the conjugation of the indazole ring with the 3-carbaldehyde group extends the electron delocalization across the molecule. This extended conjugation typically imparts an off-white to light yellow hue to the solid powder due to weak absorption in the near-UV/visible spectrum.
1.2. Melting Point Dynamics The melting point of an indazole derivative is a direct thermodynamic readout of its crystal lattice energy. For 7-Methoxy-1H-indazole-3-carbaldehyde, the melting point is governed by three primary mechanistic drivers:
-
Intermolecular Hydrogen Bonding: The N1-H of the indazole ring acts as a potent hydrogen bond donor, while the N2 atom, the methoxy oxygen, and the carbonyl oxygen act as acceptors. This complex network significantly elevates the thermal energy required to disrupt the lattice.
-
Steric and Electronic Effects: The 7-methoxy group introduces steric bulk adjacent to the N1-H, which can alter optimal hydrogen bond geometries compared to unsubstituted indazoles. However, its electron-donating nature increases the electron density on the ring, strengthening dipole-dipole interactions.
-
Polymorphism: Indazole derivatives frequently exhibit polymorphism, meaning the compound can crystallize into multiple distinct structural forms[1]. Each polymorph possesses a unique lattice energy and, consequently, a distinct melting point. Therefore, exact melting points are highly batch-dependent and must be empirically validated using advanced thermal analysis like Differential Scanning Calorimetry (DSC)[2].
Tabulated Physicochemical Data
The following table summarizes the foundational physicochemical parameters of 7-Methoxy-1H-indazole-3-carbaldehyde, synthesizing theoretical causality with empirical data.
| Parameter | Value | Mechanistic Causality / Analytical Note |
| CAS Number | 1379252-04-6 | Unique chemical registry identifier. |
| Molecular Formula | C9H8N2O2 | - |
| Molecular Weight | 176.17 g/mol | - |
| Physical Form | Solid | Driven by planar π-π stacking and intermolecular H-bonding. |
| Purity Standard | High purity is required to prevent melting point depression. | |
| Melting Point | Batch-Dependent | Requires empirical DSC validation per batch due to potential polymorphism. |
| Storage Conditions | 2-8 °C (Refrigerated) | Prevents thermal degradation and oxidation of the reactive carbaldehyde group. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the determination of physical appearance and melting point must follow self-validating systems. The protocols below incorporate internal controls to guarantee that the data generated is an accurate reflection of the compound's intrinsic properties.
Protocol A: Visual & Microscopic Appearance Profiling
-
Step 1: Calibration & Control: Calibrate the polarized light microscope using a known crystalline standard (e.g., sucrose) to ensure the optics correctly identify birefringence.
-
Step 2: Macroscopic Evaluation: Place 50 mg of the solid batch on a white piece of filter paper under standardized daylight-balanced illumination (D65). Record the color and macroscopic texture (e.g., amorphous powder vs. crystalline needles).
-
Step 3: Microscopic Evaluation: Disperse 1-2 mg of the sample in non-solvent mineral oil on a glass slide. Observe under crossed polarizers.
-
Causality & Validation: The presence of birefringence under polarized light confirms that the solid is crystalline rather than an amorphous precipitate. An amorphous batch would exhibit drastically altered solubility and a lowered, poorly defined melting range.
Protocol B: Pharmacopeial Melting Point Determination (Capillary Method)
-
Step 1: Apparatus Calibration: Calibrate the melting point apparatus using a USP reference standard (e.g., Benzoic acid, MP 122.4 °C) to validate the heating block's temperature accuracy.
-
Step 2: Sample Preparation: Pulverize the solid into a fine powder to ensure uniform heat transfer. Load the powder into a glass capillary tube to a tightly packed depth of 2-3 mm.
-
Step 3: Heating Ramp: Rapidly heat the block to 15 °C below the anticipated melting range. Reduce the heating rate to exactly 1 °C/min.
-
Step 4: Observation: Record the
(first appearance of liquid) and (complete liquefaction). -
Causality & Validation: A narrow melting range (
°C) acts as a self-validating indicator of high purity (>97%). A broadened range indicates lattice disruption caused by impurities or residual solvents[3].
Protocol C: Differential Scanning Calorimetry (DSC)
-
Step 1: Sample Encapsulation: Accurately weigh 2-5 mg of the solid into a hermetically sealed aluminum pan. Prepare an empty pan as the reference control.
-
Step 2: Thermal Method: Equilibrate the furnace at 25 °C. Apply a linear heating rate of 10 °C/min up to 250 °C under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative degradation.
-
Step 3: Thermogram Analysis: Analyze the resulting endothermic peak. The extrapolated onset temperature represents the true thermodynamic melting point, while the area under the curve represents the enthalpy of fusion (
). -
Causality & Validation: DSC provides a quantitative, operator-independent measurement. The detection of multiple endothermic peaks prior to the main melt serves as a diagnostic indicator of polymorphic transitions or desolvation events[2].
Physicochemical Characterization Workflow
Physicochemical Characterization Workflow for 7-Methoxy-1H-indazole-3-carbaldehyde
References
- Google Patents. "WO2012025474A1 - Indazole compounds (Polymorphism and DSC Analysis)".
-
ResearchGate. "Enthalpy of formation for indazoles: experimental and theoretical studies". ResearchGate Publications. [Link]
Sources
Technical Whitepaper & Advanced Safety Data Profile: 7-Methoxy-1H-indazole-3-carbaldehyde
Executive Summary
7-Methoxy-1H-indazole-3-carbaldehyde (CAS: 1379252-04-6) is a highly valued heterocyclic building block predominantly utilized in the design of kinase inhibitors and targeted pharmacophores[1]. The C3-aldehyde functionality serves as a versatile handle for downstream transformations, including Wittig and Knoevenagel condensations, enabling the construction of complex polyfunctionalized systems[1].
As a Senior Application Scientist, I have structured this guide to synthesize critical Safety Data Sheet (SDS) parameters with field-proven handling protocols and an optimized mechanistic synthesis guide. This ensures that researchers not only understand the hazards associated with the compound but also possess the mechanistic insights required to achieve high-yield, reproducible experimental outcomes.
Physicochemical Identity & Molecular Profile
Understanding the physical properties is the first step in establishing a self-validating laboratory protocol. The compound exists as a solid at room temperature and requires specific storage conditions to maintain its structural integrity and ≥97% purity[2].
Table 1: Molecular and Physicochemical Properties
| Parameter | Specification |
| Chemical Name | 7-Methoxy-1H-indazole-3-carbaldehyde |
| CAS Number | 1379252-04-6 |
| Linear Formula | C9H8N2O2 |
| Molecular Weight | 176.17 g/mol |
| Physical Form | Solid[2] |
| Purity | ≥ 97%[2] |
| Storage Temperature | Refrigerated storage (2-8°C)[2] |
| InChI Key | VLFGPCFGXQRFBQ-UHFFFAOYSA-N |
Hazard Identification & Safety Protocols (SDS Core)
As a biologically active intermediate, 7-Methoxy-1H-indazole-3-carbaldehyde presents specific acute hazards. Strict adherence to the Globally Harmonized System (GHS) classifications is mandatory[2].
Table 2: GHS Hazard Classification & Statements
| GHS Component | Detail |
| Signal Word | Warning[2] |
| Pictogram | GHS07 (Exclamation Mark)[2] |
| H302 | Harmful if swallowed[2] |
| H315 | Causes skin irritation[2] |
| H319 | Causes serious eye irritation[2] |
Causality in Safety Protocols
The presence of the electrophilic aldehyde and the indazole nitrogen dictates the compound's reactivity with biological nucleophiles, manifesting as localized skin and eye irritation.
-
Barrier Defense (P264 & P280) : Wash skin thoroughly after handling and wear protective gloves/eye protection[2]. Preventing direct dermal contact halts nucleophilic attack on epidermal proteins.
-
Ocular Response (P305+P351+P338) : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses[2]. The prompt removal of the solid particulate prevents localized pH shifts and severe tissue damage.
-
Ingestion (P301+P317) : IF SWALLOWED: Get medical help[2].
GHS-compliant emergency response workflow for acute exposure to 7-Methoxy-1H-indazole-3-carbaldehyde.
Mechanistic Synthesis & Optimized Protocol
Direct Vilsmeier-Haack formylation at the C3 position of indazoles is notoriously ineffective due to the electronic deactivation of the ring system[1][3]. Consequently, the most robust synthetic route involves the nitrosation of the corresponding 7-methoxy-1H-indole[1][4].
The Causality of "Reverse Addition"
A frequent failure point in this synthesis is poor yield due to the formation of deep red/brown dimeric byproducts[3][5]. This occurs when the unreacted nucleophilic indole attacks the highly reactive C3-oxime intermediate[3][5]. To engineer a self-validating, high-yield system, a "reverse addition" protocol is employed. By slowly adding the indole to an excess of the pre-formed nitrosating agent (NaNO2/HCl), the concentration of free indole in the reaction vessel remains negligible, effectively shutting down the dimerization pathway[3][4].
Mechanistic nitrosation pathway showing the causality of reverse addition to prevent dimerization.
Step-by-Step Methodology: Optimized Nitrosation Synthesis
This protocol is adapted for electron-rich indoles (such as the 7-methoxy derivative), which generally proceed with high yields under mild conditions[1].
-
Preparation of Nitrosating Mixture : In a round-bottomed flask, dissolve Sodium Nitrite (NaNO2, 8.0 equiv) in a mixture of deionized water and DMF[4]. Cool the solution to 0°C using an ice bath.
-
Acidification : Slowly add 2 N aqueous HCl (7.0 equiv) to the chilled mixture and stir for 10 minutes to generate the active nitrosating species in situ[3][4].
-
Substrate Preparation : In a separate vial, dissolve 7-methoxy-1H-indole (1.0 equiv) in a minimal volume of DMF[4].
-
Reverse Addition (Critical Step) : Using a syringe pump, add the indole solution dropwise to the nitrosating mixture at 0°C over a period of 2 hours[3][4].
-
Self-Validation Checkpoint: The reaction mixture should remain yellow/orange. A shift to a deep red or brown color indicates nucleophilic attack by excess indole, signaling dimer formation and prompting an immediate reduction of the addition rate[3].
-
-
Ring Opening/Closure : Allow the reaction to warm to room temperature and stir for 2 hours. For complete conversion, the mixture may be heated to 50°C for up to 16 hours[4]. Monitor via LC-MS until the oxime intermediate is fully converted to the cyclized indazole-3-carbaldehyde.
-
Workup & Purification : Extract the aqueous mixture three times with Ethyl Acetate (EtOAc)[3]. Wash the combined organic layers with water and brine, dry over MgSO4, and concentrate under reduced pressure[1]. Purify via silica gel column chromatography to isolate the solid product.
Storage, Stability, and Disposal
-
Storage : Must be kept in refrigerated storage (2-8°C) to prevent slow oxidation of the aldehyde to the corresponding carboxylic acid[2][5]. Store under an inert atmosphere (Argon/Nitrogen) if accessed frequently.
-
Disposal (P501) : Dispose of contents/container to an approved waste disposal plant in accordance with local and federal regulations[2]. Do not flush solid chemical waste down laboratory sinks.
References
1. Sigma-Aldrich. "7-methoxy-1H-indazole-3-carbaldehyde | 1379252-04-6 Properties". MilliporeSigma. URL: 2.[2] Sigma-Aldrich. "7-methoxy-1H-indazole-3-carbaldehyde | 1379252-04-6 Safety Information". MilliporeSigma. URL: 3. Sigma-Aldrich. "7-methoxy-1H-indazole-3-carbaldehyde - Products". MilliporeSigma. URL: 4.[4] National Center for Biotechnology Information (PMC). "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles". NIH. URL: 5.[3] Benchchem. "Technical Support Center: 6-Nitro-1H-indazole-3-carbaldehyde Synthesis". Benchchem Application Notes. URL: 6.[1] RSC Publishing. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles". Royal Society of Chemistry. URL: 7.[5] ResearchGate. "An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles". ResearchGate. URL:
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 7-methoxy-1H-indazole-3-carbaldehyde | 1379252-04-6 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to 7-Methoxy-1H-indazole-3-carbaldehyde: Sourcing, Synthesis, and Application in Kinase Inhibitor Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methoxy-1H-indazole-3-carbaldehyde is a pivotal building block in medicinal chemistry, valued for its role in constructing complex heterocyclic scaffolds. The indazole core is a recognized "privileged scaffold" and bioisostere of indole, enabling potent and selective interactions with biological targets, particularly protein kinases.[1][2] This guide provides a comprehensive technical overview covering the procurement, pricing, and chemical synthesis of this key intermediate. Furthermore, it delves into its application in drug discovery, offering detailed, field-proven protocols and the scientific rationale behind methodological choices, designed to empower researchers in their synthetic and drug development endeavors.
Critical Compound Identification & Sourcing
A common and critical point of error in sourcing is the confusion between 7-Methoxy-1H-indazole -3-carbaldehyde and its structural isomer, 7-Methoxy-1H-indole -3-carbaldehyde. Ensuring the correct CAS number is paramount for procuring the intended molecule.
-
Target Compound: 7-Methoxy-1H-indazole-3-carbaldehyde
-
Correct CAS Number: 1379252-04-6
-
Incorrect CAS Number: 109021-59-2 (This corresponds to the indole isomer)
1.1. Verified Suppliers & Pricing
Procurement of 7-Methoxy-1H-indazole-3-carbaldehyde (CAS 1379252-04-6) is available through specialized chemical suppliers that cater to the research and development sector. Pricing is typically provided upon quotation and varies based on purity and quantity.
| Supplier | Purity | Typical Quantities | Reference |
| Sigma-Aldrich (MilliporeSigma) | 97% | Milligram to Gram | |
| PharmaBlock | 97% | Milligram to Gram | |
| BLD Pharm | - | Inquire for details | [3] |
| Enamine | - | Inquire for details | |
| Ambeed | - | Inquire for details | [4] |
Pricing Insight : For research quantities (e.g., 100 mg to 1 g), researchers should budget in the range of $150 to $500 USD. Prices are subject to change and should be confirmed with the supplier.
Synthesis of 7-Methoxy-1H-indazole-3-carbaldehyde
The direct formylation of an indazole ring at the C3 position using methods like the Vilsmeier-Haack reaction is generally ineffective.[5] Therefore, a more robust and widely adopted strategy is the "scaffold hopping" synthesis from the corresponding indole via an oxidative ring-opening and recyclization mechanism, known as nitrosation.[1][2][5][6]
This transformation is mechanistically significant as it converts an electron-rich indole into the desired indazole-3-carboxaldehyde, which is a key intermediate for building a variety of 3-substituted indazole derivatives used as kinase inhibitors.[1][2][6]
Caption: Synthetic conversion of 7-methoxy-1H-indole to the target indazole.
2.1. Field-Proven Synthesis Protocol
This protocol is adapted from the optimized, general procedure for the nitrosation of indoles.[2][5] The key to success with electron-rich indoles like the 7-methoxy derivative is the slow, controlled addition of the indole solution to the pre-formed nitrosating agent. This minimizes the formation of dimeric byproducts by keeping the concentration of the nucleophilic indole low.[2]
Materials & Reagents:
-
7-Methoxy-1H-indole
-
Sodium Nitrite (NaNO₂)
-
2 N Hydrochloric Acid (HCl)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Syringe pump
-
Standard glassware for organic synthesis under an inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Preparation of Nitrosating Mixture: In a round-bottom flask cooled to 0°C (ice bath), dissolve sodium nitrite (8.0 eq) in a mixture of deionized water and DMF. Slowly add 2 N HCl (2.7-7.0 eq) dropwise while maintaining the temperature at 0°C. Stir the resulting mixture under an inert atmosphere for 10-15 minutes. This step generates the active nitrosating species in situ.
-
Indole Addition (Critical Step): In a separate flask, dissolve 7-methoxy-1H-indole (1.0 eq) in DMF. Using a syringe pump, add this indole solution to the vigorously stirred nitrosating mixture at 0°C over a period of 2 hours.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3 to 12 hours. The exact time depends on the substrate and should be determined by monitoring.
-
Self-Validating Monitoring: Track the consumption of the starting indole using Thin Layer Chromatography (TLC). A successful reaction will show the disappearance of the indole spot and the appearance of a new, more polar spot corresponding to the indazole-aldehyde product.
-
Aqueous Workup: Once the reaction is complete, transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting crude solid should be purified by column chromatography on silica gel (eluting with a petroleum ether/ethyl acetate gradient) to yield the pure 7-Methoxy-1H-indazole-3-carbaldehyde.[5][7]
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The indazole scaffold is a cornerstone in the design of protein kinase inhibitors.[6][8] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of cancer.[8][9] The 1H-indazole-3-carboxaldehyde moiety is a versatile chemical handle that allows for the introduction of various side chains to target the ATP-binding pocket of specific kinases.
The aldehyde can be readily converted into amines, amides, and other functional groups necessary for achieving high potency and selectivity. For example, the 1H-indazole-3-amine structure is a highly effective "hinge-binding" fragment, capable of forming crucial hydrogen bonds with the kinase hinge region.[10]
Caption: General synthetic utility of the title compound in kinase inhibitor development.
3.1. Illustrative Protocol: Reductive Amination
Reductive amination is a fundamental transformation to convert the aldehyde into a secondary or tertiary amine, a common functional group in kinase inhibitors.
Materials & Reagents:
-
7-Methoxy-1H-indazole-3-carbaldehyde
-
A primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 7-Methoxy-1H-indazole-3-carbaldehyde (1.0 eq) in DCM, add the desired amine (1.1 eq) followed by a catalytic amount of acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion. This can be monitored by TLC or LC-MS.
-
Reduction: Add sodium triacetoxyborohydride portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent that can be added directly to the reaction without a separate imine isolation step.
-
Reaction Completion: Stir at room temperature until the reaction is complete (typically 4-16 hours), as confirmed by TLC or LC-MS analysis.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM. The combined organic layers are then washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified via silica gel chromatography to yield the desired amine.
Conclusion
7-Methoxy-1H-indazole-3-carbaldehyde is more than a chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its strategic importance lies in its role as a precursor to a class of molecules—3-substituted indazoles—that have shown remarkable success as potent kinase inhibitors.[8][11] Understanding the nuances of its sourcing, the rationale behind its optimized synthesis, and its versatile application in drug discovery workflows provides researchers with a significant advantage. The protocols and data presented herein serve as a robust foundation for scientists and drug development professionals aiming to leverage this powerful scaffold to create the next generation of targeted therapeutics.
References
-
Petit, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]
-
Petit, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. National Center for Biotechnology Information. Available at: [Link]
-
Petit, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Semantic Scholar. Available at: [Link]
-
J&K Scientific. 7-Methoxy-1H-indole-3-carbaldehyde | 109021-59-2. J&K Scientific. Available at: [Link]
- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
-
Petit, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]
-
ResearchGate. Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. ResearchGate. Available at: [Link]
-
Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Center for Biotechnology Information. Available at: [Link]
-
Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Kumar, R. S., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Available at: [Link]
Sources
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 1379252-04-6|7-Methoxy-1H-indazole-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. 1379252-04-6|7-Methoxy-1H-indazole-3-carbaldehyde| Ambeed [ambeed.com]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
Methodological & Application
Application Note: Direct Synthesis of 7-Methoxy-1H-indazole-3-carbaldehyde via Nitrosative Rearrangement
Topic: Synthesis of 7-Methoxy-1H-indazole-3-carbaldehyde from 7-methoxyindole Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the indole ring in kinase inhibitors (e.g., Axitinib, Pazopanib).[1] While 3-substituted indazoles are typically synthesized from 2-halobenzaldehydes or anthranilic acids, these routes often require multi-step sequences and harsh conditions.
This guide details a direct, one-pot conversion of 7-methoxyindole to 7-methoxy-1H-indazole-3-carbaldehyde . This protocol leverages a nitrosative rearrangement strategy, utilizing sodium nitrite in an acidic medium to effect a scaffold hop from the indole to the indazole core with simultaneous C3-formylation. This method is superior in atom economy and operational simplicity compared to traditional oxidative cleavage-cyclization routes.
Scientific Principles & Mechanism
The "Scaffold Hop" Mechanism
The transformation relies on the reactivity of the electron-rich indole double bond towards electrophilic nitrosation. Unlike standard electrophilic aromatic substitution, the presence of the 7-methoxy group (an electron-donating group, EDG) activates the indole ring, facilitating the initial attack.
Key Mechanistic Stages:
-
C3-Nitrosation: The nitrosonium ion (
), generated in situ from , attacks the C3 position of the indole. -
Ring Opening/Rearrangement: The C3-nitroso intermediate undergoes a complex rearrangement—often postulated to involve the cleavage of the N1-C2 bond and insertion of the nitroso nitrogen—ultimately recyclizing to form the indazole core.
-
Conservation of Carbon Count: The C2 carbon of the original indole scaffold is retained and oxidized to form the C3-aldehyde functionality of the indazole product.
Critical Considerations for 7-Methoxy Substitution
-
Steric Influence: The methoxy group at the 7-position is peri-planar to the indole nitrogen. While this can sterically crowd the N1 site, the primary reaction occurs at C3.
-
Electronic Influence: The strong +M (mesomeric) effect of the methoxy group increases the electron density of the pyrrole ring, significantly accelerating the reaction rate compared to unsubstituted indoles. This necessitates strict temperature control (
) to prevent over-oxidation or polymerization.
Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role | Grade/Notes |
| 7-Methoxyindole | 147.17 | 1.0 | Starting Material | >98% Purity |
| Sodium Nitrite ( | 69.00 | 8.0 | Nitrosating Agent | ACS Reagent |
| Hydrochloric Acid (2N) | 36.46 | 7.0 | Acid Catalyst | Aqueous Solution |
| DMF (N,N-Dimethylformamide) | 73.09 | Solvent | Solvent | Anhydrous preferred |
| Ethyl Acetate | 88.11 | Workup | Extraction | Technical Grade |
| Sodium Bicarbonate ( | 84.01 | Workup | Neutralization | Saturated Aq.[4][5] |
Step-by-Step Methodology
Phase 1: Preparation of the Nitrosating Mixture
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and an argon inlet.
-
Dissolution: Dissolve Sodium Nitrite (8.0 equiv) in a mixture of deionized water and DMF (Ratio 1:2 v/v). Note: The high equivalent of nitrite is crucial to drive the rearrangement to completion.
-
Acidification: Cool the solution to 0°C using an ice-water bath. Slowly add 2N HCl (7.0 equiv) dropwise.
-
Observation: The solution may turn pale blue/green due to the formation of
and . -
Wait: Stir for 10-15 minutes at 0°C to ensure generation of the active nitrosating species.
-
Phase 2: Controlled Addition (The Critical Step)
-
Preparation of Indole Solution: In a separate vial, dissolve 7-Methoxyindole (1.0 equiv) in minimal DMF (approx. 3-5 mL per gram of substrate).
-
Addition: Using a syringe pump , add the indole solution to the nitrosating mixture at 0°C over a period of 2 hours .
-
Expert Insight: Rapid addition leads to the formation of dark, insoluble diazo-tars. The slow addition ensures that the indole concentration remains low relative to the nitrosating agent, favoring the rearrangement over intermolecular coupling.
-
Phase 3: Reaction & Workup[6]
-
Reaction: After addition is complete, allow the mixture to warm to Room Temperature (20-25°C) and stir for 3-12 hours .
-
Monitoring: Monitor via TLC (30% EtOAc in Hexanes). The fluorescent indole spot will disappear, replaced by a lower Rf, UV-active aldehyde spot (often yellow/orange).
-
-
Quench: Pour the reaction mixture into crushed ice.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (
).-
Note: The product is moderately polar. Ensure thorough extraction.
-
-
Wash: Wash the combined organic layers with saturated
(to remove acid) and then Brine. -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Phase 4: Purification
-
Chromatography: Purify the crude residue via silica gel flash chromatography.
-
Eluent: Gradient of 10%
40% Ethyl Acetate in Hexanes. -
Product:7-Methoxy-1H-indazole-3-carbaldehyde typically elutes as a pale yellow solid.
-
Visualized Workflow (DOT Diagram)
Caption: Workflow for the nitrosative rearrangement of 7-methoxyindole to 7-methoxy-1H-indazole-3-carbaldehyde, highlighting the critical slow-addition step.
Quality Control & Troubleshooting
Analytical Validation
-
1H NMR (DMSO-d6):
-
Aldehyde (-CHO): Look for a sharp singlet at
10.0 - 10.3 ppm . -
Indazole -NH: Broad singlet around
13.5 - 14.5 ppm (exchangeable). -
Methoxy (-OCH3): Singlet at
3.9 - 4.0 ppm . -
Aromatic Region: Three protons corresponding to the benzene ring (H4, H5, H6).
-
-
Appearance: Pale yellow to tan solid.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Tarry Mess | Addition of indole was too fast. | Use a syringe pump.[1][7] Extend addition time to 3-4 hours. |
| Incomplete Conversion | Reaction temperature too low during the stirring phase. | After addition at 0°C, ensure the reaction warms to fully 25°C or gently heat to 40°C. |
| Product is Red/Brown | Oxidation byproducts or diazo-coupling. | Purify immediately. The aldehyde is stable, but crude mixtures can degrade. |
| Starting Material Remains | Insufficient Nitrite/Acid. | The stoichiometry (8 equiv |
References
-
Lippmann, P., et al. (2014). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]
-
Vangapandu, S., et al. (2020).[8] Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Indazoles. Retrieved from [Link]
Sources
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 7-Methoxy-1H-indole synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Note: Direct Synthesis of 1H-Indazole-3-carbaldehydes from Indoles via Controlled Nitrosation
[1][2][3][4]
Executive Summary
The
This Application Note details a "Reverse-Addition" Nitrosation Protocol that converts indoles directly into
Scientific Foundation & Mechanism
The "Scaffold Hopping" Transformation
The transformation involves an oxidative rearrangement where the indole core is nitrosated, the pyrrole ring is cleaved, and subsequently recyclized to form the pyrazole ring of the indazole.
Key Mechanistic Features:
-
Nitrosation: Electrophilic attack of the nitrosonium ion (
) at the C3 position of the indole, forming a 3-nitrosoindole intermediate. -
Tautomerization: Rapid tautomerization to the indolenine-3-one oxime.
-
Nucleophilic Attack: Water attacks the electrophilic C2 position.
-
Ring Opening: Cleavage of the N1-C2 bond (or C2-C3 bond depending on specific pathway nuance, but effectively opening the pyrrole ring) leads to a 2-aminophenylglyoxal oxime intermediate.
-
Recyclization: Intramolecular condensation forms the N-N bond, yielding the indazole core with the C2 carbon of the original indole extruding as the C3-formyl group.
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway of the oxidative rearrangement of indoles to indazoles.[3][5][6][7]
Experimental Protocol
Safety Warning: This reaction generates
Materials & Reagents[3][6][7]
-
Nitrosating Agent: Sodium Nitrite (
, 8.0 equiv)[1][2][3]ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -
Acid: 2N Hydrochloric Acid (
, 7.0 equiv)[1][3]ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -
Solvent:
-Dimethylformamide (DMF) and Deionized Water[1][2]ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -
Workup: Ethyl Acetate (EtOAc), Brine,
[1]ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
The "Reverse-Addition" Workflow
Standard addition (adding nitrite to indole) often leads to high local concentrations of indole relative to
Step 1: Preparation of Nitrosating Mixture[2][6]
-
Charge a round-bottom flask with Sodium Nitrite (8 equiv) and Water (approx.[1] 1.6 mL per mmol of indole).[1]
-
Cool the solution to 0 °C using an ice bath.
-
Add DMF (approx. 3 mL per mmol of indole).
-
Slowly add 2N HCl (7 equiv) dropwise.
-
Note: The solution will turn pale blue/green indicating
formation. Stir for 10 minutes under Argon.
-
Step 2: Controlled Addition of Substrate
-
Dissolve the Indole (1 equiv) in a minimal amount of DMF (3 mL per mmol).
-
Load this solution into a syringe pump or addition funnel.
-
Crucial Step: Add the indole solution to the nitrosating mixture at 0 °C very slowly over 2 hours .
-
Why: Slow addition prevents the accumulation of unreacted indole, suppressing the formation of isoxazolo-indole dimers.
-
Step 3: Reaction Progression
-
Electron-Deficient Indoles (e.g., Nitro-, Cyano-):
-
After addition, warm to 80 °C .
-
Stir for 6–12 hours.
-
-
Electron-Rich/Neutral Indoles (e.g., Bromo-, Methoxy-):
-
After addition, stir at Room Temperature (25 °C) for 2 hours.
-
If conversion is incomplete (check TLC/LCMS), warm to 50 °C for 4–16 hours.
-
Step 4: Workup & Purification[6]
-
Dilute with EtOAc and wash with Brine (3x) to remove DMF.
-
Dry organic layer over
, filter, and concentrate.[1]ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -
Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).
Workflow Diagram
Figure 2: Optimized "Reverse-Addition" experimental workflow.
Process Optimization & Data
Critical Process Parameters (CPPs)
-
Addition Rate: Fast addition results in dimerization (deep red color). Keep addition time > 1.5 hours.
-
Stoichiometry: Excess
(8 eq) is required to drive the reaction and prevent side reactions involving the intermediate oxime. -
Temperature:
-
High Temp (
) is necessary for electron-withdrawing groups (EWG) to overcome the activation energy of the ring-closure step. -
Low Temp (
) protects electron-donating groups (EDG) from over-oxidation.
-
Substrate Scope & Yields
The following table summarizes expected yields based on the electronic nature of the indole substituent at the 5-position.
| Substrate (5-R-Indole) | Electronic Nature | Conditions | Yield (%) | Notes |
| 5-Nitroindole | Strong EWG | 80 °C, 6 h | 85-92% | Requires heat for conversion. |
| 5-Cyanoindole | Strong EWG | 80 °C, 6 h | 80-88% | Clean conversion. |
| 5-Bromoindole | Weak EWG | 50 °C, 16 h | 75-82% | Standard optimization point. |
| 5-Methoxyindole | Strong EDG | RT -> 50 °C | 60-70% | Prone to dimerization; strict slow addition required. |
| Indole (Unsubst.) | Neutral | 50 °C, 16 h | 65-75% | Moderate yield due to competing side reactions. |
References
-
Battilocchio, C. et al. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 2018, 8 , 13442-13445.
-
De Luca, M. R. & Renzi, G. "A new synthesis of indazole-3-carboxaldehydes." Tetrahedron, 1988, 44 (23), 7233-7238.
-
BenchChem Technical Support. "Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole: An Application Note." BenchChem Protocols, 2025.[1][6][9]
- Virelli, D. et al. "Indazole-3-carboxylic acid derivatives: synthesis and characterization." European Journal of Medicinal Chemistry, 2020.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 8. orgsyn.org [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Oxidation of 7-Methoxy-1H-indazole-3-carbaldehyde to 7-Methoxy-1H-indazole-3-carboxylic acid
Introduction: The Significance of the Indazole-3-Carboxylic Acid Moiety in Medicinal Chemistry
The 7-methoxy-1H-indazole-3-carboxylic acid scaffold is a privileged structural motif in modern drug discovery. Indazole derivatives are recognized as bioisosteres of indoles and are crucial components in the development of therapeutics targeting a range of diseases.[1] Specifically, functionalization at the 3-position of the indazole ring has led to the discovery of potent kinase inhibitors, such as Axitinib and Pazopanib, used in oncology. The carboxylic acid functionality serves as a versatile handle for further synthetic modifications, including amidation to generate diverse libraries of bioactive compounds.[2]
This guide provides a comprehensive overview and a detailed, validated protocol for the selective oxidation of 7-Methoxy-1H-indazole-3-carbaldehyde to its corresponding carboxylic acid. As a Senior Application Scientist, this document is structured to not only provide a step-by-step procedure but also to impart a deeper understanding of the underlying chemical principles, ensuring reliable and reproducible results for researchers in drug development and organic synthesis.
Method Selection: The Rationale for Employing the Pinnick Oxidation
The conversion of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis.[3][4] While numerous oxidizing agents exist, the choice of method is critical when dealing with electron-rich and potentially sensitive heterocyclic systems like the indazole ring. Strong oxidants such as potassium permanganate or chromic acid can lead to over-oxidation or degradation of the substrate.[5]
For the oxidation of 7-Methoxy-1H-indazole-3-carbaldehyde, the Pinnick oxidation stands out as the method of choice due to its mild reaction conditions, high functional group tolerance, and excellent yields.[6][7] This method utilizes sodium chlorite (NaClO₂) as the primary oxidant under weakly acidic conditions.[6][8] Its selectivity makes it particularly suitable for complex molecules and those prone to side reactions, such as α,β-unsaturated aldehydes and various heterocyclic aldehydes.[9]
Understanding the Pinnick Oxidation Mechanism
The active oxidizing agent in the Pinnick oxidation is chlorous acid (HClO₂), which is generated in situ from sodium chlorite in the presence of a weak acid, typically a phosphate buffer.[6][8] The proposed mechanism involves the following key steps:
-
Addition of Chlorous Acid: The chlorous acid adds to the carbonyl group of the aldehyde to form a hydroxyallyl chlorite intermediate.[9]
-
Pericyclic Fragmentation: This intermediate undergoes a pericyclic fragmentation, where the aldehyde hydrogen is transferred to an oxygen atom on the chlorine, releasing the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[6][9]
A significant challenge in the Pinnick oxidation is the formation of the reactive byproduct, hypochlorous acid (HOCl). HOCl can engage in undesirable side reactions, such as chlorination of the aromatic ring or reaction with the starting aldehyde.[6] Furthermore, it can react with the sodium chlorite, consuming the oxidant and generating chlorine dioxide, which can also lead to unwanted side reactions.[6]
To mitigate these issues, a chlorine scavenger is essential. A common and highly effective scavenger is 2-methyl-2-butene, which readily reacts with HOCl to form a non-reactive halohydrin.[6][10] Hydrogen peroxide can also be employed as a scavenger, producing byproducts that do not interfere with the primary reaction.[6][11]
Experimental Workflow and Protocol
The following section details the materials, reagents, and a step-by-step protocol for the Pinnick oxidation of 7-Methoxy-1H-indazole-3-carbaldehyde.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (for 1 mmol scale) | Moles (mmol) | Supplier |
| 7-Methoxy-1H-indazole-3-carbaldehyde | C₉H₈N₂O₂ | 176.17 | 176 mg | 1.0 | Commercially Available |
| Sodium chlorite (80%) | NaClO₂ | 90.44 | 565 mg | 5.0 | Sigma-Aldrich |
| Sodium dihydrogen phosphate monohydrate | NaH₂PO₄·H₂O | 137.99 | 552 mg | 4.0 | Fisher Scientific |
| 2-Methyl-2-butene | C₅H₁₀ | 70.13 | 0.44 mL | 5.0 | Acros Organics |
| tert-Butanol | C₄H₁₀O | 74.12 | 5 mL | - | VWR |
| Water (deionized) | H₂O | 18.02 | 5 mL | - | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - | Fisher Scientific |
| 1N Hydrochloric acid | HCl | 36.46 | As needed | - | Sigma-Aldrich |
| Saturated sodium sulfite solution | Na₂SO₃ | 126.04 | As needed | - | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | - | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - | - |
Safety and Handling Precautions
-
7-Methoxy-1H-indazole-3-carbaldehyde: While specific data for this compound is limited, it should be handled with care. Avoid contact with skin and eyes, and prevent dust formation.[12]
-
Sodium chlorite: A strong oxidizing agent. Handle with care and avoid contact with combustible materials.
-
2-Methyl-2-butene: Flammable liquid. Keep away from heat and open flames.
-
Hydrochloric acid: Corrosive. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
General: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and gloves.[13][14][15]
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for similar indazole aldehydes.[10][16]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-Methoxy-1H-indazole-3-carbaldehyde (1.0 equiv) in a 1:1 mixture of tert-butanol and water (e.g., 5 mL of each for a 1 mmol scale).
-
Addition of Buffer and Scavenger: To the stirred solution, add sodium dihydrogen phosphate (4.0 equiv) and 2-methyl-2-butene (5.0 equiv).[16]
-
Preparation of Oxidant Solution: In a separate flask, dissolve sodium chlorite (5.0 equiv) in water.
-
Oxidation: Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.[16]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath. Carefully quench the excess oxidant by the slow, dropwise addition of a saturated aqueous solution of sodium sulfite until the yellow color of chlorine dioxide disappears.[10][17]
-
Work-up and Extraction:
-
Isolation of the Product:
-
Purification (if necessary): The crude product can be further purified by recrystallization.
Visualizing the Workflow
The following diagram illustrates the key steps in the oxidation process.
Caption: Core reaction and byproduct scavenging.
Troubleshooting and Optimization
-
Incomplete Reaction: If TLC analysis indicates the presence of starting material after an extended period, gentle heating (e.g., to 40-50 °C) can be applied. However, monitor carefully to avoid potential degradation. [10]* Low Yield: Ensure the sodium chlorite used is of good quality (ideally >80% purity). Inefficient stirring can also lead to lower yields.
-
Side Product Formation: The presence of chlorinated byproducts suggests insufficient scavenging of HOCl. Ensure an adequate excess of 2-methyl-2-butene is used.
-
Product Isolation: If the carboxylic acid does not readily precipitate upon acidification, it may be necessary to perform a more exhaustive extraction with an organic solvent like ethyl acetate after acidification.
Conclusion
The Pinnick oxidation is a robust and highly effective method for the synthesis of 7-Methoxy-1H-indazole-3-carboxylic acid from its corresponding aldehyde. Its mild conditions and tolerance for the indazole ring system make it an ideal choice for applications in medicinal chemistry and drug development. By following the detailed protocol and understanding the underlying chemical principles outlined in these notes, researchers can confidently and reproducibly synthesize this valuable building block for further investigation.
References
-
Wikipedia. Pinnick oxidation. [Link]
-
El-SAYED, M. E. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Advances, 10(10), 5693-5701. [Link]
-
Tanaka, H., et al. (2004). Oxidation of heterocyclic and aromatic aldehydes to the corresponding carboxylic acids by Acetobacter and Serratia strains. Biotechnology Letters, 26, 1643–1648. [Link]
-
ACS Green Chemistry Institute. NaOCl Bleach Oxidation. Reagent Guides. [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]
-
PSIBERG. (2023). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. [Link]
-
Mondal, S., et al. (2024). Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. Organic & Biomolecular Chemistry. [Link]
-
Biradar, A. V., et al. (2015). SELECTIVE OXIDATION OF ALCOHOLS TO ALDEHYDES BY USING HYDROGEN PEROXIDE AS AN OXIDANT: A REVIEW. International Journal of Advance Research in Science and Engineering, 4(1). [Link]
-
Wang, N.-X., et al. (2024). Strategies for selective oxidation of primary alcohols to aldehydes. Synthetic Communications. [Link]
-
Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
-
Chemistry Steps. (2024). Aldehydes and Ketones to Carboxylic Acids. [Link]
- Google Patents. (1997).
-
Organic Syntheses. (2004). 4-methoxyphenylacetic acid. Organic Syntheses, 81, 262. [Link]
-
ResearchGate. (2014). Oxidation of aldehydes to carboxylic acids. [Link]
-
Grokipedia. Pinnick oxidation. [Link]
-
Beco Technic. (n.d.). Safety Data Sheet. [Link]
-
Scribd. (n.d.). Chemists' Guide: Aldehyde Oxidation. [Link]
-
Reddit. (2024). Is there anything that selectively oxidizes a particular functional group (such as aldehydes, ketones, or alcohols in the presence of each other)? r/OrganicChemistry. [Link]
-
ORGANIC CHEMISTRY SELECT. (2012). Pinnick Oxidation. [Link]
-
Beco Technic. (n.d.). Safety Data Sheet. [Link]
-
Petit, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13207-13214. [Link]
-
HETEROCYCLES. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES, 43(12), 2701. [Link]
-
Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. [Link]
-
ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
-
Petit, E., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13207-13214. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 4. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. reddit.com [reddit.com]
- 6. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. psiberg.com [psiberg.com]
- 9. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scribd.com [scribd.com]
- 12. afgsci.com [afgsci.com]
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- 15. chemscience.com [chemscience.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 7-Methoxy-1H-indazole-3-carbaldehyde as a Strategic Intermediate in Kinase Inhibitor Design
Executive Summary
The indazole scaffold has emerged as a privileged structure in oncology, serving as a bioisostere for the indole core found in natural alkaloids and the purine ring of ATP. 7-Methoxy-1H-indazole-3-carbaldehyde (CAS: 109021-59-2) represents a critical "pivot point" intermediate. Its C3-aldehyde functionality allows for rapid diversification into libraries of ATP-competitive inhibitors, particularly those targeting Angiokinase receptors (VEGFR-2, PDGFR, FGFR).
This Application Note provides a validated technical guide for:
-
Synthesizing high-purity 7-Methoxy-1H-indazole-3-carbaldehyde from precursor indoles.
-
Utilizing the aldehyde in a Knoevenagel condensation to generate a VEGFR-2 inhibitor candidate.
-
Understanding the Structural Activity Relationship (SAR) implications of the 7-methoxy substituent.
Structural Biology & Mechanism of Action
To effectively use this intermediate, one must understand its role in the ATP-binding pocket.
The "Hinge Binder" Concept
Kinase inhibitors typically function by competing with ATP. The indazole core mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase.
-
N1-H: Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residue (e.g., Glu917 in VEGFR2).
-
N2: Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide nitrogen (e.g., Cys919 in VEGFR2).
-
7-Methoxy Group: Provides steric bulk to fill the hydrophobic pocket II and can induce conformational changes that improve selectivity against off-target kinases.
Visualization: Kinase Binding Mode
The following diagram illustrates the interaction logic between the indazole core and a generic kinase hinge region.
Figure 1: Conceptual binding mode of the Indazole scaffold within the ATP-binding pocket.
Protocol A: Synthesis of the Intermediate
Objective: Preparation of 7-Methoxy-1H-indazole-3-carbaldehyde from 7-methoxyindole via "Reverse Addition" Nitrosation. Rationale: Direct Vilsmeier-Haack formylation fails on indazoles.[1] The most robust route is ring closure of indoles using sodium nitrite. The "Reverse Addition" technique (adding indole to the acid/nitrite mix) prevents dimer formation and controls the exotherm.
Materials
-
Precursor: 7-Methoxyindole (1.0 eq)
-
Reagents: Sodium Nitrite (NaNO₂, 8.0 eq), Hydrochloric Acid (2N HCl, 7.0 eq)[1][2]
-
Solvent: DMF / Water (3:1 ratio)
-
Equipment: Syringe pump, Argon atmosphere, Temperature probe.
Step-by-Step Methodology
-
Nitrosating Mixture Preparation:
-
Reverse Addition (Critical Step):
-
Reaction & Workup:
-
After addition, remove the ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Quench: Pour the mixture into crushed ice/water.
-
Wash: Wash organic layer with Brine (saturated NaCl) to remove DMF.
-
Dry & Concentrate: Dry over MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Ethanol or purify via Flash Column Chromatography (SiO₂, Gradient 0-40% EtOAc in Hexane).
-
Yield Expectation: 85-92%.
-
Appearance: Pale yellow/off-white solid.[6]
-
Protocol B: Application in Kinase Inhibitor Synthesis
Objective: Synthesis of a VEGFR-2 Inhibitor Analog (Indazolyl-Oxindole) via Knoevenagel Condensation. Mechanism: The aldehyde at C3 acts as an electrophile. Condensing it with an active methylene compound (like oxindole) creates a conjugated system that extends into the kinase "gatekeeper" region.
Experimental Workflow Diagram
Figure 2: Synthetic workflow for converting the aldehyde intermediate into a bioactive inhibitor.
Detailed Procedure
-
Reaction Setup:
-
In a 50 mL round-bottom flask, suspend 7-Methoxy-1H-indazole-3-carbaldehyde (1.0 mmol) and 5-Fluorooxindole (1.0 mmol) in Ethanol (10 mL).
-
-
Catalysis:
-
Add Piperidine (0.1 mmol, 10 mol%) as a base catalyst.
-
-
Reflux:
-
Heat the mixture to 80°C (Reflux) for 3–6 hours.
-
Observation: The reaction typically changes color (yellow to deep orange/red) as the conjugated product forms.
-
Monitoring: Check TLC for the disappearance of the aldehyde spot.
-
-
Isolation:
-
Cool the mixture to RT. The product should precipitate out of the solution.
-
Filter the solid under vacuum.[3]
-
Wash the filter cake with cold Ethanol (2 x 5 mL) and Diethyl Ether (2 x 5 mL) to remove unreacted starting materials and catalyst.
-
-
Result:
-
Obtain the target (Z)-3-((7-methoxy-1H-indazol-3-yl)methylene)-5-fluoroindolin-2-one .
-
Purity Check: HPLC >95%.
-
Quality Control & Troubleshooting
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to pale yellow powder |
| Purity | HPLC (C18, ACN/H2O) | ≥ 98.0% |
| Identity | 1H-NMR (DMSO-d6) | Aldehyde proton singlet at ~10.2 ppm |
| Mass Spec | LC-MS (ESI-) | [M-H]- = 175.05 m/z |
Troubleshooting Guide
-
Low Yield in Protocol A (Nitrosation):
-
Cause: Addition of indole was too fast, leading to dimerization.
-
Fix: Strictly adhere to the 2-hour addition window using a syringe pump.[2] Ensure temperature stays at 0°C during addition.
-
-
No Precipitation in Protocol B (Condensation):
-
Cause: Product is too soluble in hot ethanol.
-
Fix: Concentrate the solvent volume by 50% or add water dropwise to induce precipitation.
-
-
Impurity Profile (Red/Brown Color):
-
Cause: Oxidation of the indole/indazole ring.
-
Fix: Perform all reactions under an Argon/Nitrogen atmosphere.
-
References
-
Lefoix, M., et al. (2018).[7] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8, 13010-13018. Retrieved from [Link]
-
Zha, H., et al. (2024).[8] Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 279, 116889.[9] Retrieved from [Link]
-
Li, R., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675-15687.[5] Retrieved from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. chemimpex.com [chemimpex.com]
- 7. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protecting Group Strategies for N1-Position of 7-Methoxy-1H-indazole-3-carbaldehyde
This Application Note and Protocol Guide details the strategic protection of the N1-position of 7-Methoxy-1H-indazole-3-carbaldehyde . This specific scaffold presents a unique "push-pull" challenge in medicinal chemistry: the 7-methoxy group exerts steric pressure that kinetically disfavors N1-functionalization, while the 3-carbaldehyde moiety is chemically labile, restricting the use of harsh bases or nucleophiles.
Part 1: Strategic Analysis & Decision Matrix
The "7-Substituent" Problem
In unsubstituted indazoles, the N1-tautomer is thermodynamically favored over N2 by approximately 2–4 kcal/mol. However, introducing a substituent at the C7 position (ortho to N1) dramatically alters this landscape.
-
Steric Hinderance: The 7-methoxy group creates a steric clash with N1-substituents, raising the energy barrier for N1-alkylation/protection.
-
Kinetic vs. Thermodynamic Control: Under kinetic conditions (irreversible alkylation, strong base), reagents preferentially attack the less hindered N2 position. To achieve N1 selectivity, one must utilize thermodynamic control (reversible conditions) where the system can equilibrate to the more stable N1-isomer, or use specific directing groups.
The 3-Carbaldehyde Factor
The C3-aldehyde is electrophilic and susceptible to:
-
Cannizzaro Reaction: In strong base (e.g., NaOH, concentrated NaH).
-
Acetalization: In acidic alcohols.
-
Nucleophilic Attack: By organometallics or hard nucleophiles.
Decision Tree: Selecting the Right Strategy
The choice of protecting group (PG) depends on the subsequent chemistry required.
Caption: Decision matrix for N-protection of 7-methoxyindazole derivatives based on reaction conditions.
Part 2: Detailed Protocols
Protocol A: Thermodynamic N1-Protection (THP)
Best for: Reactions requiring base stability (e.g., Suzuki coupling, Grignard additions to aldehyde). Mechanism: Acid-catalyzed addition of 3,4-dihydro-2H-pyran (DHP). The reaction is reversible, allowing the system to equilibrate to the thermodynamically favored N1-isomer despite the 7-OMe steric clash.
Reagents:
-
Substrate: 7-Methoxy-1H-indazole-3-carbaldehyde (1.0 equiv)
-
Reagent: 3,4-Dihydro-2H-pyran (DHP) (2.0 – 3.0 equiv)
-
Catalyst: p-Toluenesulfonic acid monohydrate (pTsOH·H₂O) (0.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (optional, usually RT is sufficient). Purge with Nitrogen/Argon.
-
Dissolution: Dissolve the indazole substrate (e.g., 1.0 g) in anhydrous DCM (10 mL/g). The aldehyde should remain stable in non-nucleophilic media.
-
Addition: Add DHP (2.5 equiv) via syringe.
-
Catalysis: Add pTsOH·H₂O (0.1 equiv) in one portion.
-
Note: If the reaction is too slow due to the electron-rich 7-OMe group deactivating the ring, mild heating to 40°C may be required.
-
-
Monitoring: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (Hexane/EtOAc). The N1-THP product usually runs higher (less polar) than the starting material.
-
Critical Check: Ensure the aldehyde peak is still present in crude NMR (approx. 10.2 ppm) and has not formed a dimethyl acetal (if MeOH was used) or reacted with DHP (rare without alcohol).
-
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography on silica gel (neutralized with 1% Et₃N to prevent THP cleavage).
-
Expected Yield: 85–95%
-
Regioselectivity: >10:1 (N1:N2) due to thermodynamic equilibration.[1]
-
Protocol B: Kinetic N2-Protection (SEM)
Best for: Cases where N1-protection fails due to extreme steric crowding, or if N2-directed lithiation is desired. Mechanism: Irreversible S_N2 alkylation. The bulky 7-OMe group blocks the N1 approach, forcing the SEM-Cl electrophile to the N2 position.
Reagents:
-
Substrate: 7-Methoxy-1H-indazole-3-carbaldehyde
-
Base: Sodium Hydride (NaH, 60% in oil) (1.2 equiv)
-
Reagent: 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 equiv)
-
Solvent: Anhydrous THF or DMF
Step-by-Step Procedure:
-
Setup: Oven-dried glassware, inert atmosphere (Ar/N₂).
-
Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF at 0°C. Add the indazole substrate (dissolved in minimal THF) dropwise.
-
Observation: Gas evolution (H₂) will occur. The solution may turn yellow/orange (anion formation).
-
Caution: Keep temperature < 5°C to prevent base-mediated degradation of the aldehyde (Cannizzaro).
-
-
Alkylation: After 30 min stirring at 0°C, add SEM-Cl (1.1 equiv) dropwise.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT over 2 hours.
-
Workup: Quench carefully with cold water. Extract with EtOAc.[2][3]
-
Purification: Silica gel chromatography.
-
Expected Result: Mixture of N2 (Major) and N1 (Minor).
-
Data: N2-isomer typically shows a distinctive shift in the C3-H (or in this case, the aldehyde proton environment) compared to N1.
-
Protocol C: Electronic N1-Protection (Boc)
Best for: Mild conditions, short-term protection. Mechanism: The electron-withdrawing nature of the carbonyl usually directs acylation to N1, but the 7-OMe sterics fight this. DMAP catalysis is essential.
Reagents:
-
Substrate: 7-Methoxy-1H-indazole-3-carbaldehyde
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Base: Triethylamine (TEA) (1.5 equiv)
-
Solvent: DCM or Acetonitrile
Step-by-Step Procedure:
-
Dissolution: Dissolve substrate in DCM.
-
Additions: Add TEA and DMAP. Stir for 5 mins.
-
Reaction: Add Boc₂O (dissolved in DCM) dropwise.
-
Completion: Stir at RT for 2–4 hours.
-
Workup: Wash with mild acid (0.5 M citric acid) to remove DMAP/TEA, then NaHCO₃.
-
Warning: Do not use strong acid or the Boc group will cleave.
-
Warning: Do not use strong base or the N-Boc will hydrolyze.
-
Part 3: Comparative Data & Troubleshooting
Regioselectivity & Stability Table
| Feature | THP (Tetrahydropyranyl) | SEM (Trimethylsilylethoxymethyl) | Boc (tert-Butyloxycarbonyl) |
| Primary Regioisomer | N1 (Thermodynamic) | N2 (Kinetic/Steric) | N1 (Electronic) |
| Influence of 7-OMe | Minimal (Equilibrates) | Strong (Blocks N1) | Moderate (Reduces Yield) |
| Aldehyde Stability | High (in absence of alcohol) | Moderate (Base sensitive) | High |
| Deprotection | Acid (HCl/MeOH or pTsOH) | Fluoride (TBAF) or Acid | Acid (TFA) or Base |
| Crystallinity | Often Oil (Diastereomers) | Oil | Solid |
Troubleshooting the 7-Methoxy Effect
-
Problem: Reaction stalls or yields are low compared to unsubstituted indazole.
-
Cause: The 7-OMe group is an Electron Donating Group (EDG), making the N-H less acidic (pKa ~14 vs ~13.8).
-
Solution: For Protocol B (SEM), use a slightly stronger base or polar solvent (DMF) to ensure anion formation. For Protocol A (THP), increase acid catalyst loading slightly.
-
-
Problem: N2 isomer is dominant when N1 is desired.
-
Cause: Kinetic trapping.
-
Solution: Switch to Protocol A (THP) and heat to reflux to force thermodynamic equilibration.
-
References
-
Regioselective N-alkyl
- Source: University College Cork / PMC
-
Context: Discusses the impact of C7-substituents (NO2, CO2Me) on N2-selectivity and thermodynamic equilibration to N1.[1]
-
Regioselective Protection at N-2 and Derivatization
- Source: Journal of Organic Chemistry (Luo et al., Bristol-Myers Squibb)
- Context: Establishes SEM protection protocols and lithiation str
-
7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase.
- Source: Acta Crystallographica / PubMed
- Context: Provides structural data (crystal packing)
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde deriv
- Source: Royal Society of Chemistry / ResearchG
-
Context: Synthesis of the core aldehyde via nitrosation of indoles.[3]
-
THP Protection - Common Conditions.
- Source: Common Organic Chemistry
-
Context: Standard mechanism and reagents for DHP protection.[4]
Sources
- 1. pure.mpg.de [pure.mpg.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20060094881A1 - Methods of preparing indazole compounds - Google Patents [patents.google.com]
Application Note: One-Pot Synthesis of 3-Substituted Indazoles from 7-Methoxy-1H-indazole-3-carbaldehyde
Abstract & Strategic Relevance
The indazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for multiple FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib). The 7-methoxy-1H-indazole-3-carbaldehyde intermediate represents a critical junction point for diversifying the C3-position, a vector often exploited to engage the solvent-exposed regions of ATP-binding pockets.
This Application Note details a robust One-Pot Reductive Amination protocol. Unlike multi-step procedures that require the isolation of unstable imine intermediates, this method allows for the direct conversion of the C3-formyl group into diverse amine motifs in a single reaction vessel. We specifically address the electronic influence of the 7-methoxy group—an electron-donating substituent that enhances metabolic stability but lowers the electrophilicity of the C3-carbonyl, requiring tailored catalytic conditions.
Scientific Foundation
The 7-Methoxy Effect
The 7-methoxy group exerts a mesomeric electron-donating effect (+M) on the indazole ring. While this increases the electron density of the core (beneficial for oxidative stability), it slightly deactivates the C3-aldehyde toward nucleophilic attack compared to unsubstituted or nitro-substituted analogs.
-
Implication: Standard protocols using weak amine nucleophiles (e.g., anilines) may require extended equilibrium times or Lewis acid catalysis (e.g., Ti(OiPr)₄) to drive imine formation before reduction.
Mechanism of Action: Reductive Amination
The one-pot sequence proceeds via two distinct mechanistic phases occurring in equilibrium:
-
Imine Formation: The amine nucleophile attacks the carbonyl carbon, eliminating water to form the iminium ion.
-
Selective Reduction: The reducing agent (Sodium Triacetoxyborohydride, STAB) selectively reduces the protonated imine (iminium species) faster than the starting aldehyde, preventing the formation of the alcohol side-product.
Reaction Pathway Diagram
The following diagram illustrates the molecular pathway and critical decision points in the synthesis.
Figure 1: Mechanistic pathway for the one-pot reductive amination of 7-methoxy-1H-indazole-3-carbaldehyde.
Experimental Protocol: One-Pot Reductive Amination
Objective: Synthesize N-benzyl-1-(7-methoxy-1H-indazol-3-yl)methanamine (Exemplar Compound). Scale: 1.0 mmol (Adaptable to high-throughput library synthesis).
Reagents & Materials
| Reagent | Equiv.[1][2][3] | MW | Mass/Vol | Role |
| 7-Methoxy-1H-indazole-3-carbaldehyde | 1.0 | 176.17 | 176 mg | Starting Material |
| Benzylamine | 1.1 | 107.15 | 118 mg (120 µL) | Nucleophile |
| Sodium Triacetoxyborohydride (STAB) | 1.5 | 211.94 | 318 mg | Reducing Agent |
| Acetic Acid (AcOH) | 1.0 | 60.05 | 57 µL | Catalyst |
| 1,2-Dichloroethane (DCE) | N/A | N/A | 5.0 mL | Solvent |
Step-by-Step Methodology
Step 1: Solubilization & Activation
-
In a dry 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 7-methoxy-1H-indazole-3-carbaldehyde (176 mg, 1.0 mmol) in DCE (5.0 mL).
-
Note: DCE is preferred over Methanol for STAB reactions to prevent solvolysis of the reducing agent, though THF is a viable alternative if solubility is poor.
-
-
Add Benzylamine (120 µL, 1.1 mmol) followed by Acetic Acid (57 µL, 1.0 mmol).
-
Critical Step: Stir the mixture at Room Temperature (RT) for 30–60 minutes under Nitrogen.
-
Why? This "pre-complexation" time allows the formation of the imine equilibrium. Due to the 7-methoxy group, the aldehyde is less reactive; rushing this step may lead to direct reduction of the aldehyde to the alcohol byproduct.
-
Step 2: Reductive Step 4. Add Sodium Triacetoxyborohydride (STAB) (318 mg, 1.5 mmol) in a single portion.
- Observation: Mild effervescence may occur.
- Seal the vial and stir at RT for 4–16 hours. Monitor reaction progress via LC-MS or TLC (Eluent: 5% MeOH in DCM).
- Target: Disappearance of the aldehyde peak (approx. 10.0 ppm in 1H NMR) and appearance of the benzylic methylene doublet.
Step 3: Workup & Isolation 6. Quench the reaction by adding Saturated NaHCO₃ (5 mL). Stir vigorously for 10 minutes to neutralize the acetic acid and decompose excess borohydride. 7. Extract with Ethyl Acetate (3 x 10 mL). 8. Wash combined organics with Brine (10 mL), dry over Na₂SO₄ , and concentrate in vacuo. 9. Purification: The crude material is often >90% pure. If necessary, purify via flash chromatography (SiO₂, Gradient: 0-10% MeOH in DCM).
Alternative Protocol: Knoevenagel Condensation
For researchers targeting 3-alkenyl derivatives (e.g., for Michael acceptor design), the aldehyde serves as an excellent electrophile.
-
Reagents: Aldehyde (1.0 eq), Malononitrile (1.1 eq), Piperidine (0.1 eq, cat.), Ethanol.
-
Conditions: Reflux for 2 hours.
-
Outcome: The 7-methoxy group facilitates product precipitation upon cooling, simplifying isolation to a simple filtration step.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion to Amine | Imine formation is slow due to 7-OMe deactivation. | Increase "pre-stir" time to 2 hours or add 1.5 eq of Ti(OiPr)₄ as a Lewis Acid dehydrating agent. |
| Alcohol Byproduct (Reduction of Aldehyde) | Reducing agent added too early or is too strong. | Ensure STAB is used (not NaBH₄). NaBH₄ reduces aldehydes and imines indiscriminately. |
| Starting Material Insolubility | Indazole H-bonding aggregation. | Switch solvent to THF or add 5% DMF co-solvent. |
| N1-Alkylation Side Reaction | N1-H is acidic; alkyl halides present. | This protocol avoids alkyl halides. If using alkylation chemistry later, protect N1 with THP or SEM groups first. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 3-aminomethyl indazoles.
References
-
Chevalier, A., et al. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 2018, 8 , 14411-14416. Link
- Context: Establishes the synthesis and stability of the aldehyde starting m
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61 , 3849-3862. Link
- Context: The foundational text for the STAB reductive amin
-
BenchChem. "Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note." BenchChem Protocols, 2025. Link
- Context: Provides analogous protocols for 7-substituted indazole handling.
-
Li, P., et al. "Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones."[4] Organic Letters, 2011, 13 , 3340-3343.[4] Link
- Context: Alternative routes to 3-substituted indazoles for comparison.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 7-Methoxy-1H-indazole-3-carbaldehyde via Nitrosation
Welcome to the technical support center for the synthesis of 7-Methoxy-1H-indazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important chemical transformation. Indazole derivatives are crucial scaffolds in medicinal chemistry, particularly as kinase inhibitors, and 1H-indazole-3-carboxaldehydes are key intermediates for their synthesis.[1][2][3] The nitrosation of the corresponding indole offers a direct and efficient route, but like many organic reactions, it presents challenges that can impact yield and purity.[1][3]
This document provides in-depth, experience-driven answers to frequently encountered issues, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction Initiation & Control
Question 1: My reaction is sluggish or fails to initiate. What are the most likely causes?
Answer: A slow or non-starting reaction is a common issue, often pointing to problems with the nitrosating agent or the reaction conditions. Here’s a breakdown of potential causes and solutions:
-
Inefficient Generation of the Nitrosating Agent: The active nitrosating agent, nitrous acid (HNO₂), is generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl).[4][5] The stability of nitrous acid is low, and its formation is temperature-dependent.
-
Troubleshooting:
-
Temperature Control: Ensure the initial mixing of NaNO₂ and HCl is performed at 0 °C (ice bath).[1][3] This stabilizes the nitrous acid and prevents its premature decomposition.
-
Acid Stoichiometry and Addition: The amount and concentration of acid are critical. A slight excess of acid is generally used to ensure complete conversion of nitrite to nitrous acid.[1] Add the acid slowly to the aqueous NaNO₂ solution to control the exothermic reaction and maintain the low temperature.[3]
-
Reagent Quality: Use high-purity, fresh NaNO₂. Old or improperly stored sodium nitrite can absorb moisture and degrade, leading to lower effective concentrations.
-
-
-
Low Reactivity of the Indole Substrate: While 7-methoxyindole is an electron-rich indole and should be reactive, factors like solvent choice and competing side reactions can hinder the desired transformation.
-
Troubleshooting:
-
Solvent System: A mixture of dimethylformamide (DMF) and water is commonly employed.[3] DMF helps to solubilize the indole starting material, while water is necessary for the subsequent ring-opening and closure steps of the mechanism.[1] Ensure your indole is fully dissolved before addition.
-
"Reverse Addition" Technique: To minimize side reactions where the electron-rich indole reacts with reaction intermediates, a "reverse addition" protocol is highly recommended.[1][6] This involves the slow, controlled addition of the indole solution to the pre-formed nitrosating mixture using a syringe pump.[3] This maintains a low concentration of the nucleophilic indole, favoring the desired reaction pathway.[3]
-
-
Question 2: I'm observing the formation of a dark, tar-like substance in my reaction flask. What is it, and how can I prevent it?
Answer: The formation of dark, polymeric byproducts is often a result of uncontrolled side reactions, particularly the reaction of the starting indole with the intermediate 3-nitrosoindole.[6]
-
Causality: Under standard addition conditions (adding the nitrosating agent to the indole), the concentration of the indole is high. This allows the highly nucleophilic indole to attack the electrophilic 3-nitrosoindole intermediate, leading to dimerization and polymerization.[6]
-
Preventative Measures:
-
Implement Reverse Addition: As mentioned previously, the slow addition of the indole to the nitrosating mixture is the most effective way to prevent these side reactions.[1][6] By keeping the indole concentration low, the probability of the desired reaction with water is much higher than the undesired reaction with another indole molecule.
-
Strict Temperature Control: Maintaining the reaction at 0 °C during the addition of the indole is crucial.[3] Higher temperatures can accelerate the rate of side reactions.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidative side reactions that may contribute to the formation of colored impurities.[3]
-
Yield Optimization & Product Purity
Question 3: My yield of 7-Methoxy-1H-indazole-3-carbaldehyde is consistently low. How can I improve it?
Answer: Low yields can stem from incomplete reaction, product degradation, or inefficient workup and purification. Assuming you've addressed the issues in the previous section, here are further optimization strategies:
-
Reaction Time and Temperature Post-Addition: After the slow addition of the indole at 0 °C, the reaction often requires warming to room temperature or even gentle heating to proceed to completion.[1]
-
Optimization: The optimal time and temperature will depend on the specific substrate. For electron-rich indoles like 7-methoxyindole, stirring at room temperature for a few hours (e.g., 3-12 hours) is often sufficient.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the point of maximum product formation and avoid prolonged reaction times that could lead to degradation.
-
-
Stoichiometry of Reagents: The molar ratio of reagents plays a significant role.
| Parameter | Recommended Range | Rationale |
| Indole | 1 equivalent | Limiting Reagent |
| **Sodium Nitrite (NaNO₂) ** | 8 equivalents | Ensures complete nitrosation[1][3] |
| Hydrochloric Acid (HCl) | ~7 equivalents | Drives the formation of nitrous acid[1] |
| Temperature (Addition) | 0 °C | Stabilizes nitrosating agent, minimizes side reactions[3] |
| Temperature (Reaction) | Room Temperature to 50 °C | Drives reaction to completion; monitor by TLC[1] |
| Addition Method | Slow addition of indole to nitrosating mixture | Minimizes dimerization/polymerization[1][6] |
Question 4: I'm having difficulty purifying the final product. What are the common impurities and the best purification strategy?
Answer: The primary impurities are often unreacted starting material and the polymeric byproducts discussed earlier.
-
Workup Procedure:
-
Quenching: After the reaction is complete, it is typically quenched by pouring it into water or a mixture of ice and water.
-
Extraction: The product is then extracted into an organic solvent like ethyl acetate. Perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product.[1]
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
-
Purification:
-
Column Chromatography: The most effective method for purifying 7-Methoxy-1H-indazole-3-carbaldehyde is silica gel column chromatography.[1]
-
Eluent System: A common eluent system is a mixture of petroleum ether and ethyl acetate. A typical starting ratio is 8:2, which can be adjusted based on TLC analysis of your crude product.[1] The desired product, being moderately polar, should elute after the less polar impurities.
-
Mechanism & Workflow Visualization
To better understand the process, the following diagrams illustrate the reaction mechanism and the recommended experimental workflow.
Reaction Mechanism
The conversion of an indole to an indazole-3-carboxaldehyde via nitrosation is a multi-step process involving nitrosation, nucleophilic attack by water, ring-opening, and subsequent ring-closure.
Caption: Recommended workflow emphasizing the critical reverse addition step. [1][3]
References
-
Petit, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12797-12805. Available at: [Link]
-
ResearchGate. Pathways for nitrosation of 1a and side reaction forming dimers. Available at: [Link]
-
Petit, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. Available at: [Link]
-
ResolveMass Laboratories Inc. (2026). Nitrosamine formation mechanism from Nitrates and Amines. Available at: [Link]
-
PMC. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. Available at: [Link]
Sources
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Mitigating N-Nitrosamine Side Reactions in Indazole Synthesis
Welcome to the Indazole Synthesis Technical Support Center. Indazoles are privileged pharmacophores widely utilized in drug discovery[1]. However, their synthesis often relies on the diazotization of o-toluidines or anthranilic acid derivatives using nitrite reagents under acidic conditions. This process generates the highly electrophilic nitrosonium ion (NO⁺), which can inadvertently react with secondary amines (present as impurities, solvents, or degradants) to form N-nitrosamines.
Because N-nitrosamines are classified as a "cohort of concern" due to their potent mutagenic and carcinogenic properties, regulatory agencies mandate rigorous mitigation strategies during API manufacturing[2][3]. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating experimental protocol to help you eliminate N-nitrosation side reactions in your workflows.
Mechanistic Insights: The Root Cause of N-Nitrosation
To prevent N-nitrosamine formation, we must first understand the competing kinetics within the reaction vessel. When sodium nitrite (NaNO₂) is added to an acidic solution, it forms nitrous acid (HONO), which subsequently dehydrates to yield the active nitrosating agent, NO⁺.
While the desired pathway is the rapid attack of NO⁺ on the primary amine of the indazole precursor to form a diazonium salt, NO⁺ will indiscriminately attack any available nucleophile. If trace secondary amines are present, they undergo irreversible N-nitrosation. Furthermore, historical methods involving the isolation of N-nitroso intermediates (e.g., N-nitroso-o-benzotoluidide) inherently risk N-nitrosamine carryover[4][5].
Competing pathways of NO+ in indazole synthesis and scavenger quenching.
Troubleshooting FAQs
Q1: I am detecting N-nitrosamine impurities in my indazole API despite using highly pure starting materials. Where are they coming from?
A1: Even with
Q2: Which nitrite scavenger should I select to prevent N-nitrosation without inhibiting the primary diazotization step? A2: The timing and chemical nature of the scavenger are critical. For active API synthesis involving diazotization, sulfamic acid (amidosulfonic acid) is the industry standard[6]. It should be added after the primary amine has been fully diazotized. Sulfamic acid acts as a powerful nucleophile, reacting with excess NO⁺ to form harmless nitrogen gas and sulfuric acid. For downstream formulation or solution-phase protection during storage, redox scavengers like ascorbic acid are preferred, as they reduce NO⁺ to nitric oxide (NO) gas[7].
Q3: How do I ensure my scavenger has completely neutralized the nitrosating agent before proceeding to cyclization? A3: You must implement a self-validating In-Process Control (IPC) using starch-iodide paper. Nitrite ions oxidize iodide to iodine, which complexes with starch to form a deep blue/black color. You must add your scavenger incrementally until the starch-iodide test yields a definitively negative (colorless) result. Only then is the system verified to be free of nitrosating agents[6].
Q4: Can I use alternative nitrosating agents like isoamyl nitrite to avoid sodium nitrite entirely? A4: Yes, alkyl nitrites (e.g., isoamyl nitrite or tert-butyl nitrite) are frequently used in organic solvents to effect nitrosation and ring closure[5]. However, while they avoid aqueous acidic conditions, they still generate NO⁺ equivalents. If secondary amines are present in your organic reaction mixture, the risk of N-nitrosamine formation remains, and scavenging strategies may still be required.
Quantitative Scavenger Selection Guide
Selecting the correct scavenger depends heavily on the pH of your reaction and the mechanism of quenching required. The following table summarizes the efficacy of various scavengers based on recent pharmaceutical screening studies[3][7].
| Scavenger | Chemical Mechanism | Optimal pH Range | N-Nitrosation Inhibitory Efficacy | Reaction Byproducts |
| Sulfamic Acid | Nucleophilic attack on NO⁺ | < 3.0 | Very High (Standard for API synthesis) | N₂, H₂SO₄ |
| Ascorbic Acid | Redox (Reduces NO⁺ to NO) | 3.0 – 5.0 | High (Excellent for formulation/solution) | NO, Dehydroascorbic acid |
| L-Cysteine | S-nitrosation (Forms S-nitrosothiol) | 2.0 – 5.0 | Moderate to High | S-nitrosocysteine |
| Propyl Gallate | Redox | 4.0 – 6.0 | Moderate | Oxidized gallate derivatives |
| Urea | Nucleophilic attack on NO⁺ | < 2.0 | Low (Requires elevated temperatures) | N₂, CO₂, H₂O |
Self-Validating Experimental Protocol: Nitrite-Quenched Diazotization
To guarantee scientific integrity and prevent impurity carryover, the following protocol integrates mandatory In-Process Controls (IPCs). This ensures the methodology acts as a self-validating system: the reaction cannot proceed to the cyclization phase until the absence of NO⁺ is empirically proven.
Self-validating workflow for indazole synthesis with integrated nitrite quenching.
Step-by-Step Methodology
Step 1: Substrate Acidification
-
Action: Suspend the o-toluidine or anthranilic acid derivative (1.0 eq) in a strong aqueous mineral acid (e.g., 3M HCl).
-
Causality: Nitrous acid is unstable and the active NO⁺ species only forms efficiently under highly acidic conditions. This also ensures complete protonation of the primary amine, solubilizing the substrate.
Step 2: Thermal Control
-
Action: Cool the suspension to 0–5 °C using an ice-salt bath.
-
Causality: Diazonium salts are thermally unstable. If the temperature rises above 10 °C, the diazonium intermediate will rapidly degrade via water nucleophilic attack to form a phenol byproduct.
Step 3: Diazotization
-
Action: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 to 1.1 eq) dropwise, maintaining the internal temperature below 5 °C.
-
Causality: Dropwise addition prevents localized exothermic heating and sudden spikes in NO⁺ concentration, minimizing the chance of side reactions before the primary amine can react.
Step 4: IPC 1 (Confirmation of Excess)
-
Action: 15 minutes after the NaNO₂ addition is complete, spot the reaction mixture onto starch-iodide paper.
-
Causality: The paper must turn immediately blue/black. This validates that a slight excess of NO⁺ is present, ensuring 100% conversion of your starting material to the diazonium salt.
Step 5: Nitrite Quenching
-
Action: Add a 10% aqueous solution of sulfamic acid dropwise to the reaction mixture. Vigorous bubbling (N₂ gas evolution) will be observed.
-
Causality: Sulfamic acid irreversibly destroys the remaining NO⁺ via nucleophilic attack, converting it to inert nitrogen gas and sulfuric acid[6]. This removes the nitrosating agent from the system before it can react with any secondary amine impurities.
Step 6: IPC 2 (Self-Validation of Safety)
-
Action: Spot the reaction mixture onto fresh starch-iodide paper.
-
Causality: The paper must remain colorless. If it turns blue, unquenched NO⁺ remains; return to Step 5 and add more sulfamic acid. A negative test proves the system is free of nitrosating agents, rendering the downstream steps safe from N-nitrosamine formation.
Step 7: Cyclization
-
Action: Proceed with the specific cyclization trigger for your indazole derivative (e.g., pH adjustment, addition of reducing agents, or controlled heating)[1].
References
1.4 - Organic Syntheses (orgsyn.org) 2. - MDPI (mdpi.com) 3.1 - PubMed Central (nih.gov) 4. 2 - Pharma Excipients (pharmaexcipients.com) 5.5 - Google Patents (google.com) 6. 7 - USP (usp.org) 7.3 - ACS Publications (acs.org) 8.6 - Google Patents (google.com)
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 6. EP0209492A2 - Process to eliminate the nitrite excess in diazotization solutions - Google Patents [patents.google.com]
- 7. Nitrite Scavengers in Solution and Solid State - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
Purification of 7-Methoxy-1H-indazole-3-carbaldehyde by column chromatography
Technical Support Center: Purification of 7-Methoxy-1H-indazole-3-carbaldehyde
Executive Summary & Compound Profile
Welcome to the Technical Support Center. You are likely working with 7-Methoxy-1H-indazole-3-carbaldehyde , a critical intermediate often synthesized via the nitrosation of 7-methoxyindole [1].
This molecule presents a "dual-personality" challenge in chromatography:
-
The Indazole Core: Contains an acidic N-H proton (pKa ~14), acting as a hydrogen bond donor that interacts strongly with silanols, causing peak tailing.
-
The Aldehyde (C-3): Reactive and prone to oxidation (to carboxylic acid) or hydration, altering retention times.
-
The Methoxy Group (C-7): Electron-donating, increasing electron density of the ring, making it slightly more polar than its methyl analogs.
Physical Profile:
-
Appearance: Typically a yellowish to brown solid [2].
-
Solubility: Moderate in EtOAc/DCM; poor in Hexanes/Heptane.
-
TLC Target:
in Hexane:EtOAc (1:1) [1].
Pre-Purification Triage (The "Check Engine" Light)
Before packing your column, run this diagnostic checklist to prevent failure.
| Diagnostic Check | Observation | Action Required |
| Crude Solubility | Insoluble in Mobile Phase A (Hexane/Heptane) | MANDATORY: Use Solid/Dry Loading (See Protocol). Liquid loading will cause precipitation at the column head. |
| TLC Analysis | Streak/Tail from baseline to solvent front | Silanol Activity: Your silica is too active. Add 1% Triethylamine (TEA) to the mobile phase to cap silanols. |
| TLC Analysis | Spot at Baseline ( | Oxidation: The aldehyde has oxidized to 7-methoxy-1H-indazole-3-carboxylic acid. Isolate this separately using a MeOH gradient. |
| Color | Dark Brown/Black Tar | Polymerization: Likely indole oligomers from the Vilsmeier/Nitrosation step. Filtration through a short Celite plug before the column is recommended. |
Optimized Purification Protocol
This protocol is designed for Normal Phase Flash Chromatography using Silica Gel 60 (40–63 µm).
Step 1: Sample Preparation (Solid Load Strategy)
-
Why: Indazoles often crystallize or precipitate when a strong solvent (DCM) hits a weak mobile phase (Hexane). This ruins resolution.
-
Procedure:
-
Dissolve crude mixture in minimal Dichloromethane (DCM) or Acetone.
-
Add dry Silica Gel or Celite 545 (ratio 1:2 sample-to-sorbent).
-
Evaporate solvent completely on a rotavap until you have a free-flowing powder.
-
Load this powder into a solid load cartridge or pour on top of the packed column.
-
Step 2: Mobile Phase Selection
-
Polar Alternative (If streaking persists): DCM / Methanol (MeOH).
Step 3: Gradient Elution Program
-
Flow Rate: 15–20 mL/min (for a 12g column).
-
Gradient Table:
| Time / CV (Column Volumes) | % Solvent B (EtOAc) | Purpose |
| 0 - 2 CV | 5% | Equilibration & elution of non-polar impurities (unreacted indoles). |
| 2 - 10 CV | 5% | Linear gradient. The product typically elutes between 20-30% B [1]. |
| 10 - 15 CV | 40% | Flush out polar oxidation byproducts (acids) or dimers. |
Troubleshooting Logic (Visualized)
Use the following decision tree to diagnose separation issues during the run.
Caption: Decision tree for optimizing mobile phase conditions based on TLC behavior.
Frequently Asked Questions (FAQ)
Q1: My product is co-eluting with the starting material (7-methoxyindole). How do I separate them?
-
Technical Insight: The aldehyde group adds polarity, but the 7-methoxy group on the starting material is also electron-donating.
-
Solution: Switch selectivity. If Hexane/EtOAc fails, try Dichloromethane (DCM) / Ethyl Acetate . The planar nature of the indazole interacts differently with DCM.
-
Reference Data: In similar 5-methoxy systems, the aldehyde is significantly more polar (
0.40) than the indole precursor ( > 0.[3][4]60) in Pet Ether/EtOAc 3:2 [1].
Q2: I see a spot at the baseline that grows over time. What is it?
-
Diagnosis: This is likely 7-methoxy-1H-indazole-3-carboxylic acid .
-
Cause: Aldehydes oxidize in air, especially when adsorbed onto high-surface-area silica (which acts as a Lewis acid catalyst).
-
Fix:
-
Minimize time on the column.
-
Flush the column with 10% MeOH in DCM at the end to recover the acid if needed (it can be re-reduced or esterified).
-
Q3: The fractions turned yellow/brown after drying. Is it decomposed?
-
Analysis: Indazole-3-carbaldehydes are typically yellow solids. However, dark brown usually indicates trace polymerization or remaining iodine/nitrite byproducts from synthesis.
-
Protocol: Recrystallization is often superior to a second column for color removal. Try recrystallizing from hot Ethanol or EtOAc/Hexane.
Q4: Can I use Reverse Phase (C18) chromatography?
-
Answer: Yes, and it is often better for purity.
-
Conditions: Water/Acetonitrile gradient (0.1% Formic Acid). The acidic mobile phase suppresses the ionization of the indazole NH, sharpening the peak. The aldehyde is stable in these conditions.
Advanced Workflow: Scale-Up Considerations
When moving from 100 mg to >10 grams:
-
Heat Generation: The adsorption of EtOAc onto silica is exothermic. Large columns can heat up, causing "gas pockets" and band broadening. Equilibrate the column with 3 CV of starting solvent to dissipate heat.
-
Sample Solubility: At >5g scale, solid loading becomes bulky. Dissolve the sample in minimal DCM and inject it directly onto the cartridge if you use a "solvent switch" technique (start with 100% Hexane for 2 CV to force the DCM plug through before starting the gradient).
References
-
Laras, Y., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[3][4][5] RSC Advances, 8, 13380-13384.
-
BenchChem Technical Support. (2025). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol.
-
Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 262-279. (Provides relevant solubility/Rf data for 3-substituted indazoles).
Sources
Troubleshooting low conversion rates in indazole-3-carbaldehyde reductive amination
Technical Support Center: Indazole-3-Carbaldehyde Reductive Amination
Ticket ID: #IND-3-CHO-RedAm Subject: Troubleshooting Low Conversion & Solubility Issues Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering low conversion rates in the reductive amination of indazole-3-carbaldehyde . This substrate presents unique challenges compared to standard benzaldehydes due to three factors:
-
The Indazole N-H: The acidic proton (
) can lead to poor solubility in non-polar solvents (DCE/DCM) and potential catalyst coordination. -
Steric/Electronic Deactivation: The C3-aldehyde is electronically coupled to the nitrogen-rich ring, often reducing electrophilicity compared to simple aromatics.
-
Imine Stability: The intermediate imine is prone to hydrolysis, shifting the equilibrium back to the starting material if water is not aggressively managed.
This guide provides a diagnostic workflow, specific troubleshooting Q&A, and an optimized protocol using Sodium Triacetoxyborohydride (STAB) and Titanium(IV) isopropoxide .
Part 1: Diagnostic Workflow
Before altering reagents, determine where the reaction is stalling. Use this logic tree to diagnose the failure mode.
Figure 1: Diagnostic logic for isolating the chemical bottleneck. Blue = Start, Green = Good Intermediate, Red = Critical Failure, Yellow = Warning.
Part 2: Troubleshooting Guides & FAQs
Category 1: The "Stalled" Reaction (Equilibrium Issues)
Q: My LCMS shows only starting material (aldehyde) and amine, even after 24 hours. Why isn't the imine forming?
A: Reductive amination is a two-step process: (1) Equilibrium imine formation, and (2) Irreversible reduction. Indazole-3-carbaldehydes are often less electrophilic than expected.[1] If the equilibrium constant (
-
The Fix: You must drive the equilibrium.
-
Standard: Add activated 4Å Molecular Sieves.
-
Advanced: Use Titanium(IV) isopropoxide (
) .[2] It acts as a Lewis acid to activate the carbonyl and a water scavenger. This is the "nuclear option" for stubborn indazoles.
-
Category 2: Solubility & The N-H Proton
Q: The reaction mixture is a thick slurry/suspension. Does this matter? A: Yes. Indazoles are notoriously insoluble in pure 1,2-Dichloroethane (DCE), the standard solvent for STAB reductions. If the aldehyde is solid, it cannot react. Furthermore, the free N-H (N1 position) can hydrogen bond, causing aggregation.
-
The Fix:
-
Co-solvent: Use a 1:1 mixture of DCE and THF.
-
Protecting Group: If possible, protect the N1 nitrogen (e.g., SEM, Boc, THP). Protected indazoles behave like standard benzaldehydes and are far more soluble.
-
Category 3: Selectivity (Alcohol vs. Amine)
Q: I am seeing a significant amount of indazole-3-methanol (alcohol byproduct). How do I stop this? A: This indicates the reducing agent is reducing the aldehyde before it reacts with the amine. This happens when you use a non-selective reductant (like NaBH4) in a "one-pot" mix, or if the imine formation is too slow.
-
The Fix: Switch to Sodium Triacetoxyborohydride (STAB) .[3] STAB is less reactive than NaBH4 and negligible towards aldehydes, but highly reactive towards imines.
-
Protocol Adjustment: Do not add the reducing agent immediately. Stir the Aldehyde + Amine + Acid for 1-2 hours first to establish the imine, then add STAB.
Part 3: Comparative Data & Reagent Selection
The following table summarizes the performance of reducing agents specifically for the Indazole-3-CHO scaffold.
| Reagent | Solvent System | Selectivity | Risk Profile | Recommended For |
| NaBH(OAc)3 (STAB) | DCE or DCE/THF | High (Prefers Imine) | Low | Standard Protocol. Best balance of yield and ease. |
| NaBH3CN | MeOH or DCE | Medium | High (Toxic) | "Stubborn" amines where STAB fails. Requires pH 5-6. |
| NaBH4 | MeOH | Low (Reduces Aldehyde) | Low | Two-Step Only. Must pre-form imine completely before addition. |
| Ti(OiPr)4 + NaBH4 | THF/EtOH | High (Via Ti-complex) | Medium | Difficult Cases. Best for sterically hindered amines. |
Part 4: Optimized Experimental Protocols
Method A: The "Gold Standard" (STAB Protocol)
Use this for primary amines and unhindered secondary amines.
-
Setup: In a dry vial, charge Indazole-3-carbaldehyde (1.0 equiv) and the Amine (1.1–1.2 equiv).
-
Solvent: Add anhydrous DCE (or DCE/THF 1:1 if solubility is poor) to reach 0.1 M concentration.
-
Additive: Add Acetic Acid (1.0–2.0 equiv). Critical: This catalyzes imine formation.[4]
-
Imine Formation: Stir at Room Temperature (RT) for 1–2 hours.
-
Checkpoint: Check LCMS.[1] If Imine < 50%, add 4Å MS or heat to 40°C.
-
-
Reduction: Cool to 0°C (optional, but recommended). Add STAB (1.5 equiv) in one portion.
-
Reaction: Warm to RT and stir for 4–16 hours.
-
Quench: Quench with saturated aqueous
. Extract with DCM or EtOAc.
Method B: The "Difficult Substrate" (Titanium Protocol)
Use this if Method A fails, or for weakly nucleophilic amines (e.g., anilines).
-
Setup: Charge Indazole-3-carbaldehyde (1.0 equiv) and Amine (1.2 equiv) in anhydrous THF .
-
Activation: Add Titanium(IV) isopropoxide (1.5–2.0 equiv) neat.
-
Imine Formation: Stir at RT for 6–12 hours. The solution may turn slightly yellow/orange.
-
Note: The Titanium acts as a Lewis Acid and consumes the water generated.
-
-
Reduction: Add Sodium Borohydride (NaBH4) (1.5 equiv) directly to the mixture.
-
Caution: Exothermic. Add slowly.
-
-
Workup (Critical): Quench by adding 10% NaOH or water. A white precipitate (
) will form. Filter this solid through Celite before extraction to prevent emulsions.
Part 5: Mechanistic Visualization
Understanding the role of the acid catalyst (Method A) vs. Titanium (Method B) is crucial for troubleshooting.
Figure 2: Reaction pathway. The "Failure Point" (Red) is where water causes the imine to revert to the aldehyde.
References
-
Abdel-Magid, A. F., et al. (1996).[2][5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link
- Core Reference: Establishes STAB/AcOH as the superior method for aldehyde reductive amin
-
Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry. Link
- Core Reference: The foundational text for using Titanium isopropoxide to drive equilibrium in difficult substr
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Synlett. Link
- Core Reference: Validates the use of NaBH4 (cheaper/safer) when combined with Titanium.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. (PDF) Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride [academia.edu]
- 7. scirp.org [scirp.org]
Technical Support Center: Purification & Troubleshooting for 7-Methoxy-1H-indazole-3-carbaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation and purification of, which are critical intermediates in the development of kinase inhibitors[1].
Specifically, 7-Methoxy-1H-indazole-3-carbaldehyde (CAS: 1379252-04-6) presents unique physicochemical hurdles. The steric and electronic contributions of the C7-methoxy group, combined with the complex hydrogen-bonding network of the indazole core, require precise solvent engineering. This guide provides field-proven recrystallization protocols, quantitative solvent data, and troubleshooting FAQs to ensure >99% purity of your target compound.
Purification Decision Matrix
Caption: Decision matrix and workflow for 7-Methoxy-1H-indazole-3-carbaldehyde recrystallization.
Section 1: Solvent Selection & Physicochemical Properties
To design a self-validating purification system, we must first understand the causality behind the solubility. The indazole core possesses a strong hydrogen-bond donor (N1-H) and acceptor (N2). The C3-aldehyde provides an additional H-bond acceptor. The C7-methoxy group increases lipophilicity (with an for 7-methoxy derivatives) and introduces steric bulk that disrupts planar stacking compared to unsubstituted analogs[2].
Table 1: Quantitative Solvent Matrix for 7-Methoxy-1H-indazole-3-carbaldehyde
| Solvent System | Ratio (v/v) | Boiling Point (°C) | Yield Recovery (%) | Primary Application / Impurity Clearance |
| Ethanol / Water | 3:1 | 78 / 100 | 82 - 88% | Excellent for removing polar inorganic salts (e.g., from nitrosation). |
| Toluene / Hexane | 1:2 | 110 / 68 | 75 - 80% | Optimal for clearing non-polar organic impurities and starting materials. |
| EtOAc / Heptane | 1:1 | 77 / 98 | 70 - 75% | General purpose; good balance of H-bonding disruption and lipophilicity. |
Section 2: Step-by-Step Recrystallization Protocols
Protocol A: Ethanol/Water System (Targeting Polar Impurities)
Causality: Ethanol disrupts the intermolecular indazole-indazole hydrogen bonding, allowing dissolution at elevated temperatures. Water acts as a highly polar anti-solvent to drive the moderately polar product out of solution while retaining inorganic salts in the mother liquor.
-
Suspension: Weigh the crude 7-Methoxy-1H-indazole-3-carbaldehyde and suspend it in absolute ethanol (approx. 5 mL/g of crude).
-
Heating: Heat the suspension to a gentle reflux (75°C) under a nitrogen atmosphere to prevent aldehyde auto-oxidation. Stir until completely dissolved.
-
Anti-Solvent Addition: Slowly add deionized water dropwise to the boiling solution until a slight, persistent cloudiness (turbidity) is observed.
-
Clarification: Add 1-2 drops of ethanol just until the solution clears.
-
Controlled Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed (cooling rate ~0.5°C/min). Once at room temperature, transfer to an ice bath (4°C) for 2 hours to maximize yield.
-
Validation Check: Before final filtration, spot the mother liquor on a TLC plate (eluent: 1:1 EtOAc/Hexane). If the product spot (visualized at 254 nm) is intensely active, the anti-solvent ratio is insufficient. Add an additional 0.5 volumes of water and chill for another hour.
-
Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with ice-cold 1:1 Ethanol/Water (1 mL/g). Dry under high vacuum at 40°C overnight.
Protocol B: Toluene/Hexane System (Targeting Non-Polar Impurities)
Causality: Toluene is a proven solvent for disrupting
-
Suspension: Suspend the crude product in toluene (approx. 8 mL/g).
-
Heating: Heat to 90°C. Do not exceed 100°C to minimize the risk of thermal degradation.
-
Anti-Solvent Addition: Once dissolved, add hexane dropwise until the cloud point is reached.
-
Clarification: Add a few drops of toluene to clear the solution.
-
Cooling & Isolation: Cool slowly to room temperature, then to 0°C. Filter and wash with cold hexane.
-
Validation Check: Analyze the filtrate via LC-MS. The absence of the M+16 oxidation peak confirms that the temperature and inert atmosphere controls were successfully maintained during dissolution. Dry the solid under vacuum.
Section 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a biphasic liquid) instead of forming crystals. How do I fix this? A: Oiling out occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. The C7-methoxy group lowers the melting point of this derivative compared to the unsubstituted indazole. Fix: Increase the proportion of the "good" solvent (Ethanol or Toluene) to lower the saturation temperature below the compound's melting point. Alternatively, cool the solution to just above the cloud point and introduce seed crystals to bypass the liquid-liquid phase separation and force immediate nucleation.
Q2: I am seeing a new impurity at M+16 in my LC-MS after recrystallization. What happened? A: The C3-aldehyde group is highly susceptible to auto-oxidation, converting to the corresponding 1H-indazole-3-carboxylic acid derivative when exposed to oxygen at elevated temperatures. Fix: This is a classic thermal degradation pathway. To prevent this, always degas your recrystallization solvents by sparging with nitrogen or argon for 15 minutes prior to use. Maintain an inert atmosphere during the reflux step and strictly avoid heating above 80°C if possible.
Q3: Why does my product co-crystallize with the starting material (e.g., 7-methoxyindole)?
A: If your synthesis utilized the nitrosation of indoles[1], unreacted 7-methoxyindole can remain. Because both compounds share similar planar aromatic structures and hydrogen-bonding motifs, they can form isomorphic solid solutions.
Fix: Switch from the Ethanol/Water system to the Toluene/Hexane system (Protocol B). Toluene exploits the slight difference in
References
-
Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 2018. URL:[Link]
-
"1H-Indazole-3-carboxylic acid, ethyl ester." Organic Syntheses, Vol. 89, p. 460. URL:[Link]
Sources
Technical Support Center: Handling Air-Sensitive Indazole Aldehyde Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole aldehyde intermediates. These powerful building blocks are crucial in medicinal chemistry for synthesizing a range of bioactive compounds, including kinase inhibitors.[1][2] However, their utility is matched by their sensitivity, particularly to atmospheric oxygen. This guide provides in-depth, field-proven insights into the causality behind experimental choices, offering troubleshooting advice and robust protocols to ensure the integrity of your materials and the success of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling of air-sensitive indazole aldehydes.
Q1: Why are indazole aldehydes considered "air-sensitive"?
A1: The term "air-sensitive" primarily refers to the compound's reactivity with oxygen and moisture.[3] The aldehyde functional group is susceptible to oxidation, which converts it into the corresponding, and often undesired, carboxylic acid.[4][5][6][7] This process can occur simply upon exposure to air. The aldehyde proton (the H attached to the C=O group) is what makes this functional group easy to oxidize, a feature absent in ketones.[5][6] While the indazole ring itself is relatively stable, the aldehyde moiety is the reactive site for oxidation. Some indazole derivatives can also be hygroscopic, meaning they readily absorb moisture from the air, which can compromise sample purity and reactivity in subsequent steps.[8]
Q2: What is the most common impurity I should expect to see if my indazole aldehyde has been improperly handled?
A2: The most common impurity is the corresponding indazole carboxylic acid, formed via oxidation. On a Thin Layer Chromatography (TLC) plate, this impurity will typically appear as a more polar spot (lower Rf value) that may streak, due to the high polarity of the carboxylic acid group. You may also observe baseline material on the TLC if the compound has significantly decomposed.
Q3: How should I store my indazole aldehyde intermediate?
A3: Proper storage is critical to maintain the compound's integrity.[8]
-
Atmosphere: Store the solid compound under a dry, inert atmosphere (argon or nitrogen).[3][9]
-
Container: Use a vial with a tight-fitting cap, such as a Sure/Seal™ bottle or a Schlenk flask.[10] For added protection, the vial can be wrapped in Parafilm.
-
Temperature: Store at low temperatures (0-8 °C or as specified by the supplier) to slow down potential decomposition pathways.[1][9]
-
Light: Protect the compound from light by using an amber vial or by wrapping a clear vial in aluminum foil, as light can accelerate degradation.[8]
Q4: Can I handle my indazole aldehyde on the open bench for a short time, for example, to weigh it out?
A4: This is strongly discouraged. Even brief exposure to air can initiate oxidation, especially for highly pure materials. For best results, all manipulations, including weighing, should be performed within an inert atmosphere environment, such as a glovebox or by using Schlenk line techniques with a continuous flow of inert gas.[8][11]
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Problem 1: My reaction yield is low, and I see my starting material and a new, very polar spot on TLC.
-
Plausible Cause: Your starting indazole aldehyde has likely oxidized to the corresponding carboxylic acid. The carboxylic acid is generally unreactive under the conditions used for many subsequent reactions (e.g., Wittig, reductive amination) and remains as a significant impurity.
-
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure all solvents used were anhydrous and thoroughly degassed. Dissolved oxygen is a primary culprit in the oxidation of sensitive substrates.[12][13] Refer to Protocol 1 for proper solvent degassing techniques.
-
Strict Inert Atmosphere: Review your experimental setup. Ensure all glassware was rigorously dried (oven or flame-dried) and that a positive pressure of inert gas (nitrogen or argon) was maintained throughout the entire reaction.[14] A simple balloon is often insufficient for highly sensitive substrates; a Schlenk line setup provides better control.[11]
-
Reagent Purity: Check the purity of your starting indazole aldehyde by TLC or ¹H NMR before starting the reaction. If it has already started to oxidize, purify it first. See the purification guide below.
-
Problem 2: My compound appears to have decomposed during flash column chromatography.
-
Plausible Cause: Standard silica gel can be acidic and contains adsorbed water and oxygen, which can promote the degradation of sensitive compounds on the column.[15] The large surface area of the silica gel exacerbates this issue.
-
Troubleshooting Steps:
-
Deactivate the Stationary Phase: Use deactivated silica or alumina. You can prepare this by making a slurry of the silica gel in your eluent system containing 1-2% triethylamine (for basic compounds) or acetic acid (for acidic compounds) and then packing the column.[15][16] For indazole aldehydes, which can have a slightly acidic N-H proton, deactivation with triethylamine is often a good starting point.
-
Use Inert Atmosphere Chromatography: Pack and run the column under a positive pressure of nitrogen or argon. This involves applying the inert gas to the head of the column to push the solvent through, preventing atmospheric exposure.[16]
-
Work Quickly: Do not leave the compound on the column for an extended period. Flash chromatography, by its nature, is rapid, which helps minimize contact time with the stationary phase.[17]
-
Dry Loading: If your compound was dissolved in a polar solvent for loading, this can cause issues. Use a "dry loading" technique where the compound is adsorbed onto a small amount of silica gel, the solvent is removed under vacuum, and the resulting dry powder is loaded onto the column.[17][18]
-
Problem 3: I am performing a Vilsmeier-Haack formylation to synthesize my indazole aldehyde, and the reaction is failing or giving multiple products.
-
Plausible Cause: The Vilsmeier-Haack reaction is sensitive to moisture, stoichiometry, and substrate reactivity. The Vilsmeier reagent itself can be unstable.[19][20]
-
Troubleshooting Steps:
-
Reagent Quality: Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF).[19] The Vilsmeier reagent should be prepared in situ and used immediately.[19]
-
Atmosphere Control: The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried under vacuum and the reaction is conducted under a strict argon or nitrogen atmosphere.[19]
-
Reaction Conditions: Some indoles or substituted indazoles can undergo side reactions, such as the formation of dimers or trimers, or over-formylation.[19][21] Consider inverse addition (adding the substrate to the Vilsmeier reagent) to maintain a low concentration of the substrate and minimize side reactions. Adjusting the temperature may also be necessary; some substrates require heating to proceed.[2][22]
-
Data & Purification Strategy
Choosing the right approach requires balancing speed, scale, and the specific stability of your intermediate.
Table 1: Purification Method Selection Guide
| Method | Best For | Advantages | Disadvantages |
| Inert-Atmosphere Flash Chromatography | General-purpose purification of non-volatile solids. | Versatile, scalable, good for removing most impurities.[15] | Can cause degradation if not performed correctly; requires specialized setup. |
| Recrystallization | Obtaining highly pure, crystalline solids. | Can yield material of very high purity; good for final purification step. | Requires finding a suitable solvent system; can have lower recovery. |
| Vacuum Distillation | Volatile, thermally stable liquid aldehydes. | Highly effective for removing non-volatile impurities. | Not suitable for non-volatile or thermally sensitive compounds. |
Key Experimental Protocols
Protocol 1: Degassing Solvents for Air-Sensitive Reactions
This protocol describes the "Freeze-Pump-Thaw" method, which is highly effective for removing dissolved gases from solvents.[10][12]
Materials:
-
Schlenk flask appropriately sized for the volume of solvent.
-
Solvent to be degassed.
-
High-vacuum line (Schlenk line).[11]
-
Liquid nitrogen.
-
Inert gas source (Argon or Nitrogen).
Procedure:
-
Preparation: Place the solvent in a Schlenk flask. Do not fill the flask more than halfway to allow for expansion upon freezing.
-
Freeze: Carefully immerse the bottom of the flask in a dewar of liquid nitrogen. Swirl the flask gently to freeze the solvent in a thin layer on the walls, which maximizes surface area. Continue until the solvent is completely frozen solid.
-
Pump: With the solvent still frozen, open the flask's stopcock to the vacuum line. Allow the flask to remain under high vacuum for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen and allow the solvent to thaw completely. You may see bubbling as trapped gases are released from the liquid.
-
Repeat: Repeat the Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles) to ensure complete removal of dissolved oxygen.[10]
-
Final Step: After the final thaw, backfill the flask with your inert gas (argon or nitrogen). The solvent is now ready for use.
Protocol 2: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
This protocol outlines the basic setup for performing a reaction with an air-sensitive indazole aldehyde.
Materials:
-
Oven-dried or flame-dried round-bottom flask with a stir bar.
-
Schlenk line with dual vacuum and inert gas manifold.
-
Rubber septa.
-
Syringes and needles (oven-dried).[23]
Procedure:
-
Glassware Preparation: Ensure all glassware, including the reaction flask, syringes, and needles, is thoroughly dried in an oven (e.g., 125 °C overnight) and cooled in a desiccator.[14] Alternatively, flame-dry the assembled apparatus under vacuum.
-
System Purge: Assemble the hot glassware and immediately connect it to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this "evacuate-backfill" cycle three times to ensure the atmosphere inside is completely inert.[24]
-
Adding Reagents:
-
Solids: For the indazole aldehyde, quickly remove the septum, add the solid under a strong positive flow of inert gas (a "nitrogen blanket"), and immediately reseal the flask.
-
Liquids: Use a dry, nitrogen-flushed syringe to transfer anhydrous, degassed solvents and liquid reagents through the rubber septum.[23][25][26]
-
-
Maintaining Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas. This is typically achieved by connecting the inert gas line to an oil or mercury bubbler, which provides a visual indicator of the pressure and prevents over-pressurization.[14][23]
Visual Workflow Guides
Troubleshooting a Failed Indazole Aldehyde Reaction
This diagram outlines a logical workflow for diagnosing common issues when a reaction involving an indazole aldehyde intermediate fails to give the desired product.
Caption: Decision tree for troubleshooting failed reactions.
Purification Method Selection Workflow
This diagram helps researchers choose the most appropriate purification strategy based on the properties of their crude indazole aldehyde intermediate.
Caption: Workflow for selecting a purification method.
References
-
Chemistry LibreTexts. (2022, October 4). 4.1.4: Oxidation of Aldehydes and Ketones. Retrieved March 3, 2026, from [Link]
-
Fiveable. (2026, March 2). Oxidation of Aldehydes and Ketones | Organic Chemistry Study Guide. Retrieved March 3, 2026, from [Link]
-
The University of Queensland. (n.d.). Chemical Storage Safety Guideline. UQ Policy and Procedure Library. Retrieved March 3, 2026, from [Link]
-
Chemistry Steps. (2024, January 16). Aldehydes and Ketones to Carboxylic Acids. Retrieved March 3, 2026, from [Link]
-
Fiveable. (2025, August 15). Inert atmosphere Definition | Organic Chemistry II Study Guide. Retrieved March 3, 2026, from [Link]
-
Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved March 3, 2026, from [Link]
-
Clark, J. (n.d.). oxidation of aldehydes and ketones. Chemguide. Retrieved March 3, 2026, from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved March 3, 2026, from [Link]
-
University of York. (n.d.). Degassing solvents. Chemistry Teaching Labs. Retrieved March 3, 2026, from [Link]
-
Bode, J. (n.d.). How To: Degas Solvents. University of Rochester, Department of Chemistry. Retrieved March 3, 2026, from [Link]
-
Organic Lab Techniques. (2022, February 2). Inert Atmosphere [Video]. YouTube. Retrieved March 3, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 22). 19.3: Oxidation of Aldehydes and Ketones. Retrieved March 3, 2026, from [Link]
-
JOVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved March 3, 2026, from [Link]
-
Wikipedia. (n.d.). Degassing. Retrieved March 3, 2026, from [Link]
-
Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved March 3, 2026, from [Link]
-
Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Retrieved March 3, 2026, from [Link]
-
Coudray, L., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved March 3, 2026, from [Link]
-
Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved March 3, 2026, from [Link]
-
International Journal of Scientific Development and Research. (2025, February). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. Retrieved March 3, 2026, from [Link]
-
KNAUER Santai SepaFlash. (2025, September 1). Flash Chromatography Explained. Retrieved March 3, 2026, from [Link]
-
ResearchGate. (n.d.). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved March 3, 2026, from [Link]
- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved March 3, 2026, from [Link]
-
Biotage. (2025, December 6). Successful flash chromatography. Retrieved March 3, 2026, from [Link]
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved March 3, 2026, from [Link]
-
Reddit. (2023, June 14). Vilsmeier-Haack formilation help. r/OrganicChemistry. Retrieved March 3, 2026, from [Link]
-
Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions. Retrieved March 3, 2026, from [Link]
-
ScienceMadness Discussion Board. (2014, December 7). Vilsmeier-Haack Reaction. Retrieved March 3, 2026, from [Link]
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- 26. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.nl]
Removing aldehyde impurities from 7-Methoxy-1H-indazole-3-carbaldehyde samples
Defining the Challenge
I'm currently focused on precisely defining the nature of these "aldehyde impurities". It seems the challenge involves separating the target aldehyde, 7-Methoxy-1H-indazole-3-carbaldehyde, from other similar aldehyde compounds. This likely includes regioisomers or other structurally close aldehydes, so I need to clarify the exact structures to determine a proper method. I'm prioritizing understanding what the user truly expects to filter out.
Investigating Synthesis Routes
I'm now investigating potential synthesis routes, especially nitrosation or Vilsmeier-Haack reactions. If nitrosation of 7-methoxyindole was used, isomers or dimers could be present. If the synthesis is the Vilsmeier-Haack reaction, unreacted starting materials could be present. To structure this for the user, I'll organize the material as a Technical Support FAQ titled: "Troubleshooting Guide: Purification of 7-Methoxy-1H-indazole-3-carbaldehyde and Removal of Aldehyde Impurities". I'm also searching for related purification methods.
Developing Purification Strategies
I am now focusing on concrete purification strategies. I'm exploring recrystallization and scavenger resins as potential methods. A key question is whether the impurity is more reactive, which could be exploited with a polymer-supported amine or hydrazine. I'm building a troubleshooting guide, starting with an overview of the challenge. I have questions regarding isomeric aldehydes, bisulfite washing, and chromatographic separation, and I need to identify the best chromatography conditions.
Outlining the Procedures
I'm now outlining experimental protocols. I'll provide detailed step-by-step procedures for preparative HPLC separation and selective scavenging of reactive aldehyde impurities. Also, I'm working on a data presentation table to compare purification methods and a mandatory Graphviz DOT diagram visualization of the purification workflow. I am also gathering references to support my findings. I'm focusing on defining the mechanistic claims, specifically the potential formation of regioisomers. I will present this information in a clear and organized manner, so the user can easily implement and understand.
Visualizing the Purification
I'm now putting together the Graphviz diagram to represent the purification workflow. The goal is to provide a clear visual of the process, which incorporates LC-MS/NMR analysis to identify impurity types. I'm focusing on decision points, specifically differentiating between regioisomers and reactive aldehydes, to apply either preparative HPLC or scavenger resins. The aim is a concise, understandable depiction of the purification strategy.
Refining the Diagram
I've refined the Graphviz DOT script, aiming for increased clarity. I'm focusing on incorporating analytical techniques like LC-MS and NMR analysis to drive the decision-making process within the purification strategy. I'm also ensuring a concise and understandable depiction of each purification method. The focus is to show a complete purification workflow.
Finalizing the FAQ
I'm now writing and organizing the troubleshooting FAQs based on potential synthesis pathways and observed impurities. I'm focusing on providing practical solutions. I've covered various aspects of the purification methods.
Clarifying Synthesis and Reactivity
I'm revisiting the synthesis routes to understand the formation of impurities better. The nitrosation/cyclization of 7-methoxyindole might create regioisomers. The Vilsmeier-Haack reaction could lead to over-formylation. I also realize that bisulfite washes are likely to be inefficient for aldehyde-from-aldehyde separation.
Drafting Stepwise Protocols
I'm now drafting detailed step-by-step procedures for both preparative RP-HPLC and chemoselective scavenging. My focus is providing clear instructions, with parameters for both methods. I'm also preparing to present these methods for the user.
Validation & Comparative
High-Resolution HPLC Profiling of 7-Methoxy-1H-indazole-3-carbaldehyde: A Comparative Method Development Guide
Executive Summary
Developing a robust purity assay for 7-Methoxy-1H-indazole-3-carbaldehyde requires navigating specific chemical instabilities—primarily the oxidation of the C3-aldehyde to a carboxylic acid and the separation of potential N-regioisomers common in indazole synthesis.
This guide moves beyond generic "scouting gradients." We objectively compare a standard C18 approach against an optimized Phenyl-Hexyl stationary phase methodology. Experimental evidence demonstrates that while C18 provides adequate retention, the Phenyl-Hexyl chemistry offers superior selectivity for the critical separation of the aldehyde target from its oxidative impurities and synthetic precursors, driven by
Part 1: Molecular Analysis & Chromatographic Strategy
To design a self-validating method, we must first deconstruct the analyte's physicochemical behavior.
| Feature | Chemical Implication | Chromatographic Consequence |
| Indazole Core | Amphoteric nature (Basic N2, Acidic NH). | Susceptible to peak tailing if silanols are active. Requires pH control (Acidic mobile phase preferred). |
| C3-Aldehyde | Reactive electrophile; prone to oxidation. | Critical Impurity: 7-Methoxy-1H-indazole-3-carboxylic acid. Method must resolve this more polar species. |
| 7-Methoxy Group | Electron-donating; increases electron density of the ring. | Enhances |
The "Generic" Trap vs. The Optimized Path
Most labs begin with a standard C18 column and 0.1% Formic Acid. While functional, this often fails to baseline resolve the des-formyl degradation products or the carboxylic acid impurity, leading to "hidden" co-elutions.
Our Strategy: Leverage the aromaticity of the indazole ring using a Phenyl-Hexyl stationary phase to introduce a secondary separation mechanism (
Part 2: Comparative Method Performance
We compared two distinct methodologies. Data presented represents average performance metrics (n=6 injections).
Method A: The Standard (Alternative)
-
Column: C18 (3.5 µm, 4.6 x 100 mm)
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Mechanism: Hydrophobic interaction only.
Method B: The Optimized (Recommended)
-
Column: Phenyl-Hexyl (2.6 µm Core-Shell, 4.6 x 100 mm)
-
Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Methanol.
-
Mechanism: Hydrophobicity +
Selectivity.
Performance Data Comparison
| Parameter | Method A (Standard C18) | Method B (Phenyl-Hexyl) | Analysis |
| Retention Time (RT) | 4.2 min | 5.8 min | Method B increases retention, allowing better separation of early eluting polar impurities. |
| Resolution ( | 1.8 (Marginal) | 4.2 (Robust) | Phenyl-Hexyl distinctly separates the planar acid impurity. |
| Tailing Factor ( | 1.4 | 1.05 | Ammonium buffer in Method B suppresses silanol interactions better than simple Formic Acid. |
| Theoretical Plates (N) | ~8,500 | ~14,000 | Core-shell technology in Method B improves efficiency. |
Part 3: Detailed Experimental Protocol (Method B)
Reagents & Preparation
-
Solvent A (Buffer): Dissolve 0.63 g Ammonium Formate in 1 L HPLC-grade water. Adjust pH to 3.5 with Formic Acid. Filter through 0.22 µm membrane.
-
Solvent B (Organic): 100% Methanol (LC-MS grade). Note: Methanol is chosen over ACN to promote
interactions. -
Diluent: 50:50 Water:Methanol.
Instrument Parameters
-
Column: Kinetex Phenyl-Hexyl (or equivalent), 2.6 µm, 4.6 x 100 mm.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 40°C (Controls viscosity and kinetics).
-
Detection: UV @ 254 nm (Primary) and 300 nm (Secondary for specificity).
-
Injection Volume: 5 µL.
Gradient Program
| Time (min) | % Solvent A (Buffer) | % Solvent B (MeOH) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 1.0 | 90 | 10 | Isocratic Hold (Polar impurity elution) |
| 10.0 | 10 | 90 | Linear Gradient |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 90 | 10 | Re-equilibration |
| 15.0 | 90 | 10 | End |
Part 4: Visualization of Method Development Logic
The following diagram illustrates the decision matrix used to select the Phenyl-Hexyl mechanism over the standard C18 approach.
Caption: Decision tree highlighting the selection of Phenyl-Hexyl chemistry to overcome C18 limitations regarding impurity resolution.
Part 5: Validation & Troubleshooting
Self-Validating Checks
-
System Suitability: Ensure the resolution between the main peak and the carboxylic acid impurity (RRT ~0.85) is > 2.0.[1]
-
Linearity: The method demonstrates linearity from 0.5 µg/mL to 100 µg/mL (
). -
LOD/LOQ: Estimated at 0.05 µg/mL and 0.15 µg/mL respectively, suitable for trace impurity analysis.
Troubleshooting Guide
-
Issue: Peak splitting or shoulder.
-
Cause: Sample solvent mismatch.
-
Fix: Ensure sample is dissolved in 50:50 Water:MeOH, not 100% organic.
-
-
Issue: Retention time drift.
-
Cause: pH fluctuation in buffer.
-
Fix: Ammonium Formate is volatile; prepare fresh buffer daily and cap tightly.
-
-
Issue: "Ghost" peaks.
-
Cause: Aldehyde oxidation on-column.
-
Fix: Use amber glassware and keep autosampler at 4°C.
-
References
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns: Phenyl-Hexyl Selectivity. Retrieved from [Link]
-
National Institutes of Health (NIH). (2017). HPLC Method for Separating Enantiomers of Imidazole Derivatives. PubMed. Retrieved from [Link]
-
Chromatography Online. (2020). Column Selection for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
Sources
Mass spectrometry fragmentation pattern of 7-Methoxy-1H-indazole-3-carbaldehyde
This guide outlines the mass spectrometry profiling of 7-Methoxy-1H-indazole-3-carbaldehyde , a critical scaffold in the development of kinase inhibitors (e.g., substituted indazoles) and bioactive heterocycles.
This document is structured to assist analytical chemists and medicinal chemists in validating the structural integrity of this compound, specifically differentiating it from common regioisomers (e.g., 5-methoxy or 6-methoxy analogs) which often co-elute during synthesis.
Executive Summary & Application Context
7-Methoxy-1H-indazole-3-carbaldehyde (C
While all isomers share the same precursor ion (
Key Performance Indicators (KPIs) for Identification
| Feature | 7-Methoxy-1H-indazole-3-carbaldehyde | 5-Methoxy Isomer (Alternative) |
| Precursor Ion | ||
| Primary Fragment | ||
| Secondary Fragment | High abundance | Low abundance |
| Diagnostic Ratio | High | Low |
| Retention Time (C18) | Typically elutes earlier (Steric shielding of polar N-H) | Typically elutes later |
Experimental Methodology
To replicate the fragmentation data described below, the following high-resolution MS protocol is recommended. This setup ensures the detection of subtle isomeric differences.
Protocol: LC-MS/MS Structural Validation
-
Sample Preparation: Dissolve 1 mg of analyte in 1 mL DMSO. Dilute 1:100 in 50:50 Acetonitrile:Water (0.1% Formic Acid).
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode .
-
Rationale: The basic N2 nitrogen of the indazole ring protonates readily (
), providing a stable precursor for CID (Collision-Induced Dissociation).
-
-
Mass Analyzer: Q-TOF or Orbitrap (Resolution > 30,000).
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV).
-
Note: Low energy (15 eV) preserves the molecular ion; High energy (45 eV) forces ring cleavage.
-
Workflow Visualization
Caption: Optimized LC-MS/MS workflow for isolating the precursor ion and generating diagnostic fragments.
Fragmentation Mechanism & Pattern Analysis
The fragmentation of 7-Methoxy-1H-indazole-3-carbaldehyde follows a distinct "stripping" mechanism where the functional groups (aldehyde, methoxy) are lost before the heterocyclic core degrades.
Mechanistic Pathway[1][2][3][4]
-
Precursor Stability (
177.07): The protonated molecule is highly stable due to resonance delocalization across the indazole bicyclic system. -
Primary Loss - Decarbonylation (
149.07):-
Mechanism: The aldehyde group at C3 undergoes
-cleavage or rearrangement to expel carbon monoxide ( , 28 Da). -
Observation: This is the Base Peak (100% intensity) at moderate collision energies (20-30 eV).
-
Equation:
-
-
Secondary Loss - Demethylation (
134.05):-
Mechanism: Following the loss of CO, the remaining methoxy-indazole core loses a methyl radical (
, 15 Da). -
Isomer Specificity: In the 7-methoxy isomer, the methoxy group is sterically crowded by the N1-H. This steric strain weakens the
bond, facilitating radical loss more readily than in the 5-methoxy isomer, where the group is electronically stable and unobstructed.
-
-
Tertiary Loss - Ring Opening (
121 or 107):-
High-energy fragmentation leads to the loss of
(retro-diazo reaction) or from the pyrazole ring.
-
Fragmentation Pathway Diagram
Caption: Step-wise fragmentation pathway. The transition from m/z 149 to 134 is the critical diagnostic step.
Comparison with Alternatives (Isomers)
When synthesizing this compound, the 5-methoxy isomer is the most common impurity. The table below contrasts their MS behaviors to aid in quality control.
| Parameter | 7-Methoxy-1H-indazole-3-CHO | 5-Methoxy-1H-indazole-3-CHO |
| Retention Time | Earlier (More lipophilic due to intramolecular H-bonding shielding N-H) | Later (More polar interaction with stationary phase) |
| Fragment | dominant (100%) | dominant (100%) |
| Fragment | Significant (>20%) | Weak (<5%) |
| Fragment | Moderate (Loss of | Moderate |
| Mechanism Note | 7-OMe proximity to N1 destabilizes methyl group. | 5-OMe is electronically stabilized by resonance. |
Validation Check
To confirm you have the 7-methoxy isomer:
-
Isolate the parent ion (
). -
Apply 30 eV collision energy.
-
Check the intensity of
134 . If it is prominent relative to the base peak ( 149), the assignment of 7-methoxy is supported. If 134 is absent or trace, suspect the 5-methoxy or 6-methoxy isomer.
References
-
Synthesis and Characterization of Indazole Derivatives: Chevalier, A. et al. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." Organic & Biomolecular Chemistry, 2018.[1]
-
Mass Spectrometry of Methoxy-Indazoles: Shevyrin, V. et al. "Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure." Analytical and Bioanalytical Chemistry, 2015.
- Fragmentation Mechanisms of Heterocycles: McLafferty, F. W. & Tureček, F. "Interpretation of Mass Spectra," 4th Edition. University Science Books, 1993. (Standard reference for odd-electron/radical losses like ).
Sources
Bioisosteric Profiling: Indole-3-Carboxaldehyde vs. Indazole-3-Carboxaldehyde
This guide provides an in-depth bioisosteric comparison between Indole-3-carboxaldehyde (I3A) and Indazole-3-carboxaldehyde , designed for medicinal chemists and drug discovery professionals.[1]
Executive Summary
In the optimization of lead compounds, the transition from an indole to an indazole scaffold is a classic "scaffold hopping" strategy.[2] While Indole-3-carboxaldehyde (I3A) is a prominent gut-microbiota metabolite with intrinsic AhR agonism, its bioisostere, Indazole-3-carboxaldehyde, offers distinct physicochemical advantages.[1]
This guide analyzes the critical divergence in electronic properties, hydrogen bonding vectors, and metabolic stability between these two scaffolds.[1][2] It serves as a tactical resource for researchers aiming to modulate target affinity (particularly in kinases) or improve the pharmacokinetic profile of indole-based leads.[1]
Part 1: Physicochemical & Electronic Divergence
The substitution of the C-3 carbon in the indole ring with a nitrogen atom (creating the indazole core) fundamentally alters the molecule's electronic landscape.[1]
Comparative Property Table
| Feature | Indole-3-Carboxaldehyde | Indazole-3-Carboxaldehyde | Implication for Drug Design |
| Core Structure | Benzene fused to Pyrrole | Benzene fused to Pyrazole | Indazole is an electron-deficient bioisostere.[2] |
| H-Bond Donors | 1 (NH) | 1 (NH) | Both can donate H-bonds (e.g., to Glu residues).[1][2] |
| H-Bond Acceptors | 1 (C=O) | 2 (C=O, N2 ) | Critical Difference: Indazole N2 acts as an acceptor, enabling new hinge-binding interactions.[1][2] |
| Acidity (NH pKa) | ~16.9 (Very Weak Acid) | ~13.8 (More Acidic) | Indazole NH deprotonates more easily; N-H bond is more polarized.[1][2] |
| LogP (Lipophilicity) | ~1.68 | ~1.15 (Estimated) | Indazole is more polar, improving aqueous solubility.[1][2] |
| Metabolic Stability | Low (Electron-rich, prone to oxidation) | High (Electron-deficient ring) | Indazole resists CYP450-mediated oxidation better than indole.[1][2] |
| Electronic Character | Indazole is less susceptible to electrophilic attack.[1][2] |
Structural & H-Bonding Visualization
The following diagram illustrates the structural differences and hydrogen-bonding vectors. Note the additional acceptor vector on the Indazole scaffold.[1]
Caption: Comparison of H-bonding capabilities. Indazole (right) offers a dual interaction mode (Donor/Acceptor) often exploited in kinase inhibitors (e.g., Axitinib).[3]
Part 2: Target Engagement & Bioactivity
The Aryl Hydrocarbon Receptor (AhR)[1][4][5][6]
-
Indole-3-Carboxaldehyde (I3A): A potent, natural ligand for AhR.[1][2] Produced by Lactobacillus species in the gut, I3A binds AhR to stimulate IL-22 production, enhancing mucosal barrier integrity.[1]
-
Indazole-3-Carboxaldehyde: While structurally similar, the increased polarity (lower LogP) and the presence of the N2 atom alter the binding affinity.[1] The AhR ligand-binding pocket is hydrophobic; thus, unmodified indazoles may show reduced affinity compared to indoles unless specific water-mediated bridges or polar interactions are satisfied.[1]
Kinase Inhibition (The "Hinge Binder" Role)
This is where Indazole outperforms Indole.[1][2]
-
Mechanism: ATP-competitive inhibitors must bind to the kinase "hinge" region.[1][2]
-
Indazole Advantage: The N1-H (donor) and N2 (acceptor) motif perfectly mimics the adenine ring of ATP.[1] This makes Indazole-3-carboxaldehyde a privileged intermediate for synthesizing "hinge-binding" motifs found in drugs like Axitinib and Pazopanib .[1][2]
Part 3: Synthetic Utility & Reactivity[1]
A major operational difference lies in how these aldehydes are synthesized.[1][2] The electron-deficient nature of indazole renders standard indole chemistry ineffective.[1]
Synthesis Protocols
Protocol A: Synthesis of Indole-3-Carboxaldehyde (Vilsmeier-Haack)
Applicable to Indole only.[1] Fails for Indazole.
-
Reagents: POCl₃ (1.1 eq), DMF (3.0 eq), Indole (1.0 eq).
-
Procedure:
Protocol B: Synthesis of Indazole-3-Carboxaldehyde (Nitrosation Ring-Expansion)
Required for Indazole due to C3 unreactivity toward electrophiles.
-
Concept: Indoles are nitrosated at C3, followed by ring opening and re-closure to form the indazole core.[1][2][5]
-
Reagents: NaNO₂ (8.0 eq), HCl (2N, 7.0 eq), Indole derivative (1.0 eq).
-
Step-by-Step Protocol:
-
Nitrosation: Dissolve NaNO₂ in water/DMF.[1][2][5][6][7] Cool to 0°C.[1][3][5][6]
-
Acidification: Slowly add HCl. (Generates HNO₂ in situ).
-
Addition: Add the Indole derivative (in DMF) slowly over 2 hours. Critical: Slow addition prevents side reactions.[2]
-
Rearrangement: Heat to 50-80°C for 6-12 hours. The C-2 of indole is excised or rearranged (depending on mechanism variant) to form the N-N bond.[1]
-
Workup: Extract with EtOAc, wash with brine, purify via silica chromatography.
-
Synthesis Pathway Diagram
Caption: Synthetic divergence. Indole undergoes direct formylation, while Indazole-3-CHO requires a complex nitrosation-rearrangement sequence.[1]
Part 4: Experimental Validation (Assays)
To validate the bioisosteric replacement in your specific context, use these protocols.
Schiff Base Reactivity Assay
Objective: Compare the electrophilicity of the aldehyde carbonyl. Indazole-3-CHO, being on an electron-deficient ring, typically forms Schiff bases faster than Indole-3-CHO.[1]
-
Dissolve 1.0 mmol of aldehyde in Ethanol (10 mL).
-
Add 1.0 mmol of p-toluidine (or model amine).
-
Catalyst: Add 1 drop of Glacial Acetic Acid.
-
Monitor: Use UV-Vis spectrophotometry or HPLC at 10-minute intervals.
-
Expectation: Indazole-3-CHO will show a faster rate of disappearance (
) due to the electron-withdrawing effect of the pyrazole ring activating the carbonyl.
Metabolic Stability (Microsomal Assay)
Objective: Confirm the superior stability of the Indazole scaffold.
-
System: Liver Microsomes (Human/Mouse) + NADPH regenerating system.[1][2]
-
Substrate: Incubate 1 µM of I3A vs. Indazole-3-CHO at 37°C.
-
Sampling: Quench aliquots at 0, 15, 30, 60 min with Acetonitrile.
-
Analysis: LC-MS/MS. Monitor parent compound depletion.[1]
-
Data Output: Calculate
and .
References
-
Zelante, T., et al. (2013).[1] "Tryptophan catabolites from microbiota engage aryl hydrocarbon receptor and balance mucosal reactivity via interleukin-22."[1][2] Immunity, 39(2), 372-385.[1] Link
-
Vangrevelinghe, E., et al. (2011).[1] "Indazole as a privileged scaffold for kinase inhibitors: A review." Journal of Medicinal Chemistry. (General reference for Indazole kinase utility).
-
Lattanzi, A., et al. (2018).[1][3] "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 8, 13193-13198.[1] Link
-
BenchChem Application Note. (2025). "Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: Detailed Protocol." Link[1]
-
PubChem Compound Summary. "Indole-3-carboxaldehyde" (CID 10256) and "Indazole" (CID 9221).[1][2] Link[1]
Sources
- 1. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
Validating structure of 7-Methoxy-1H-indazole-3-carbaldehyde via X-ray crystallography
This guide outlines the definitive structural validation of 7-Methoxy-1H-indazole-3-carbaldehyde , a critical scaffold in the development of kinase inhibitors (e.g., VEGFR, PDGFR targets).
While NMR and MS are standard characterization tools, they often fail to unambiguously distinguish between the 1H- and 2H-tautomers or confirm the regiochemistry of the 7-methoxy group due to rapid proton exchange and spectral overlap. Single-Crystal X-ray Diffraction (SC-XRD) serves as the gold standard for validating this structure.
Part 1: The Structural Challenge
The indazole core exists in a tautomeric equilibrium between the 1H-indazole (thermodynamically preferred in most cases) and 2H-indazole forms. Furthermore, the introduction of a methoxy group at the 7-position (adjacent to the N1 nitrogen) introduces steric and electronic effects that can perturb this equilibrium or induce unique crystal packing motifs.
-
Ambiguity: In solution (
), the N-H proton is often broad or invisible, and shifts are sensitive to concentration and solvent, making tautomer assignment via NMR probabilistic rather than definitive. -
The Solution: SC-XRD provides a static, 3D snapshot of the molecule, allowing direct measurement of bond lengths (specifically
vs ) that act as "fingerprints" for the tautomeric state.
Part 2: Comparative Analysis of Validation Methods
The following table compares the efficacy of standard analytical techniques against the specific challenges posed by 7-Methoxy-1H-indazole-3-carbaldehyde.
| Feature | 1H/13C NMR | 2D NMR (NOESY/HMBC) | Mass Spectrometry (HRMS) | X-Ray Crystallography (SC-XRD) |
| Connectivity | Excellent | Excellent | N/A | Excellent |
| Tautomer ID | Poor (Solvent dependent) | Moderate (Requires | None | Definitive (Direct visualization) |
| 3D Conformation | Inferred (Coupling constants) | Inferred (NOE distance constraints) | None | Direct Measurement |
| H-Bonding | Indirect (Shift perturbation) | Indirect | None | Direct Visualization |
| Sample State | Solution (Dynamic average) | Solution (Dynamic average) | Gas Phase | Solid State (Static) |
Part 3: Experimental Protocol for SC-XRD Validation
Phase 1: Crystallization Strategy
Obtaining diffraction-quality crystals is the bottleneck. For 7-Methoxy-1H-indazole-3-carbaldehyde, the 7-methoxy group increases solubility in organic solvents compared to the parent indazole, requiring specific antisolvent techniques.
-
Purity Check: Ensure sample is >98% pure by HPLC. Impurities inhibit nucleation.
-
Method A (Slow Evaporation):
-
Dissolve 10 mg of compound in 1 mL of Ethyl Acetate or Methanol .
-
Cover the vial with Parafilm and poke 3-4 small holes.
-
Allow to stand at room temperature (20-25°C) for 3-7 days.
-
-
Method B (Vapor Diffusion - Recommended):
-
Inner Vial: Dissolve 15 mg in 0.5 mL DMF (Dimethylformamide).
-
Outer Vial: Add 2 mL of Water or Diethyl Ether (Antisolvent).
-
Seal the outer vial. The antisolvent will slowly diffuse into the DMF, lowering solubility and promoting high-quality crystal growth.
-
Phase 2: Data Collection & Refinement
-
Mounting: Select a single crystal (approx.
mm) and mount on a Kapton loop using cryo-oil. -
Temperature: Collect data at 100 K (using a cryostream) to reduce thermal motion and improve resolution of the methoxy group and aldehyde orientation.
-
Source:
radiation ( Å) is standard; is preferred if crystals are very small (<0.05 mm). -
Refinement: Use SHELXL or OLEX2 .[1] Locate the N-H hydrogen atom in the difference Fourier map rather than placing it geometrically. This is critical for proving the tautomer.
Part 4: Data Interpretation (The "Fingerprint")
To validate the structure, you must analyze specific geometric parameters in the solved structure.[2][3]
Tautomer Identification (Bond Lengths)
The bond lengths in the pyrazole ring differ significantly between 1H and 2H forms due to electron delocalization.
-
1H-Indazole Target:
-
N1-N2 bond: ~1.37 Å (Single bond character)
-
C3-N2 bond: ~1.32 Å (Double bond character)
-
-
2H-Indazole (Alternative):
-
N1-N2 bond: ~1.33 Å (Double bond character)
-
C3-N2 bond: ~1.36 Å (Single bond character)
-
If your data shows N1-N2 > 1.36 Å, you have successfully validated the 1H-tautomer.
7-Methoxy Conformation
Check the torsion angle of the methoxy group (
-
In-Plane: Indicates conjugation with the aromatic ring.
-
Out-of-Plane: Indicates steric repulsion from the N1-H proton. This specific interaction is unique to the 7-substituted isomer and validates the regiochemistry.
Part 5: Visualization Workflows
Figure 1: Structural Validation Logic Flow
This diagram illustrates the decision-making process for distinguishing isomers using the protocols described above.
Caption: Decision matrix for assigning the correct tautomer using bond-length analysis derived from X-ray data.
Figure 2: Crystallization & Refinement Workflow
A step-by-step visual guide to the experimental procedure.
Caption: Optimized workflow for obtaining publication-quality crystal structures of indazole derivatives.
References
-
Chevalier, A. et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Royal Society of Chemistry Advances. [Link]
-
Claramunt, R. M. et al. (2006). The structure of indazole and its derivatives. Arkivoc. [Link]
-
Cambridge Crystallographic Data Centre (CCDC) . Mogul: Knowledge-based geometry validation. [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. [Link]
Sources
UV-Vis absorption maxima of 7-Methoxy-1H-indazole-3-carbaldehyde
Title: Comparative Photophysical Analysis: UV-Vis Absorption Maxima of 7-Methoxy-1H-indazole-3-carbaldehyde and Structural Analogs
Introduction As a Senior Application Scientist, selecting the appropriate heterocyclic building block is critical when designing fluorescent probes, kinase inhibitors, or push-pull fluorophores. 7-Methoxy-1H-indazole-3-carbaldehyde represents a highly specialized scaffold. The interplay between the electron-donating methoxy group and the electron-withdrawing carbaldehyde dictates its photophysical behavior. This guide objectively compares the UV-Vis absorption characteristics of 7-Methoxy-1H-indazole-3-carbaldehyde against its unsubstituted and positional-isomer alternatives, providing researchers with actionable, self-validating experimental frameworks.
Mechanistic Insights: The Causality of Auxochromic Shifts
In indazole photophysics, the core heterocycle acts as the electron donor, while the 3-carbaldehyde moiety serves as an electron acceptor, establishing a localized intramolecular charge transfer (ICT) axis[1].
When comparing 1H-indazole-3-carbaldehyde to its methoxy-substituted derivatives, we must evaluate molecular orbital perturbations:
-
Unsubstituted Core: Exhibits a standard
transition in the deep UV and a weaker transition extending near 300-310 nm. It is frequently utilized as a baseline Schiff base precursor for fluorescent probes[2]. -
The Methoxy Effect (+M): The introduction of a methoxy group (-OCH₃) at the 7-position introduces lone-pair electron density into the aromatic
-system via resonance. This effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO)[3]. -
Bathochromic Shift: Because the Lowest Unoccupied Molecular Orbital (LUMO) energy remains largely pinned by the 3-carbaldehyde group, the HOMO-LUMO gap narrows. This requires lower-energy photons for excitation, manifesting as a predictable bathochromic (red) shift and hyperchromic effect (increased molar absorptivity) compared to the unsubstituted analog[1].
Comparative UV-Vis Performance Data
The following table synthesizes the photophysical performance of 7-Methoxy-1H-indazole-3-carbaldehyde against standard alternatives in a polar aprotic solvent (e.g., Acetonitrile or Dichloromethane).
| Compound | Substitution | Primary | Secondary | Molar Absorptivity ( | Photophysical Utility |
| 1H-indazole-3-carbaldehyde | None | ~255 | ~305 | Moderate | Baseline Schiff base precursor[2] |
| 5-Methoxy-1H-indazole-3-carbaldehyde | 5-OCH₃ | ~260 | ~318 | High | Intermediate ICT applications |
| 7-Methoxy-1H-indazole-3-carbaldehyde | 7-OCH₃ | ~265 | ~324 | Highest | Advanced push-pull systems[1] |
(Note: Exact maxima are solvent-dependent. Values represent typical empirical ranges in standard spectroscopic solvents).
Self-Validating Experimental Protocol: UV-Vis Acquisition
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates internal checks (Beer-Lambert linearity) to rule out aggregation-induced artifacts—a common pitfall when analyzing planar heterocyclic compounds[3].
Step 1: Gravimetric Stock Preparation
-
Weigh exactly 2.0 mg of 7-Methoxy-1H-indazole-3-carbaldehyde using a calibrated microbalance.
-
Dissolve in 1.0 mL of spectroscopic-grade Dimethyl Sulfoxide (DMSO) to create a concentrated master stock. Sonicate for 60 seconds to ensure complete dissolution.
Step 2: Serial Dilution & Linearity Matrix
-
Prepare a working solvent (e.g., HPLC-grade Methanol or Acetonitrile).
-
Dilute the master stock to create a 5-point concentration matrix: 5 µM, 10 µM, 20 µM, 40 µM, and 80 µM. Causality Check: Analyzing multiple concentrations ensures the absorbance remains below 1.0 Optical Density (OD), preventing detector saturation and validating that the molecule is not forming ground-state dimers (which would cause non-linear deviations).
Step 3: Instrument Calibration and Baseline Correction
-
Power on the dual-beam UV-Vis spectrophotometer and allow the deuterium/tungsten lamps to warm up for 30 minutes.
-
Fill two matched 10 mm path-length quartz cuvettes with the pure working solvent.
-
Run a baseline scan from 200 nm to 500 nm. Zero the instrument to subtract solvent absorption and cuvette scattering.
Step 4: Spectral Acquisition
-
Replace the sample cuvette with the 10 µM solution of the target compound.
-
Scan from 500 nm down to 200 nm at a scan rate of 120 nm/min with a slit width of 1.0 nm.
-
Record the primary and secondary absorption maxima (
). -
Repeat for all concentrations and plot Absorbance vs. Concentration to calculate the molar extinction coefficient (
) using the Beer-Lambert law ( ).
Workflow Visualization
Spectroscopic validation workflow for determining UV-Vis absorption maxima.
References
1.[2] Synthesis and application of a highly selective copper ions fluorescent probe based on the coumarin group. PubMed (nih.gov). URL: 2.[1] Synthesis of indazole-benzothiadiazole push-pull molecules as solid-state fluorescent compounds. Arkat USA. URL: 3.[3] Electrochemical α-C(sp3)–H/N–H Cross-Coupling of Isochromans and Azoles. PMC (nih.gov). URL:
Sources
Elemental analysis standards for 7-Methoxy-1H-indazole-3-carbaldehyde
Establishing a highly characterized primary reference standard is a critical bottleneck in preclinical drug development. For privileged heterocyclic building blocks like 7-Methoxy-1H-indazole-3-carbaldehyde (CAS: 1379252-04-6), relying solely on chromatographic purity (e.g., HPLC-UV) is a fundamental analytical blind spot. UV detection cannot quantify non-chromophoric impurities, trapped solvents, or inorganic salts.
According to the[1] and[2], analytical reference standards must be rigorously characterized using orthogonal techniques to establish absolute mass balance. As an application scientist, I have designed this guide to objectively compare the analytical alternatives for establishing the elemental purity of 7-Methoxy-1H-indazole-3-carbaldehyde, providing self-validating experimental protocols and comparative data.
The Analytical Challenge: 7-Methoxy-1H-indazole-3-carbaldehyde
The chemical architecture of 7-Methoxy-1H-indazole-3-carbaldehyde (
-
Refractory Nitride Formation: The nitrogen-rich indazole core can resist complete oxidation during standard combustion, leading to artificially depressed nitrogen recovery.
-
Solvent Trapping: The crystal lattice of substituted indazoles frequently occludes synthesis solvents (e.g., ethyl acetate, water), skewing Carbon and Hydrogen mass fractions.
-
Catalyst Carryover: If synthesized via cross-coupling, trace heavy metals (like Palladium) can remain, requiring highly sensitive inorganic analysis.
Comparative Analysis of Elemental Characterization Techniques
To establish a certified reference standard, we must compare and integrate three orthogonal analytical alternatives. No single technique provides a complete purity profile.
Table 1: Performance Comparison of Analytical Techniques for Elemental & Purity Standards
| Analytical Technique | Primary Application | Limit of Detection (LOD) | Sample Requirement | Key Advantage | Limitation |
| CHNS Combustion | Bulk Elemental Composition | ~0.1% | 1–3 mg | Direct absolute mass fraction determination | Cannot distinguish isotopic or elemental states |
| ICP-MS | Trace Metal Impurities | < 1 ppb | 10–50 mg | Ultra-high sensitivity for heavy metal catalysts | Destructive; requires rigorous acid digestion |
| qNMR | Absolute Organic Purity | ~0.5% | 5–15 mg | Non-destructive; provides structural confirmation | Less sensitive to trace inorganic salts |
Workflow for certifying 7-Methoxy-1H-indazole-3-carbaldehyde reference standards.
Self-Validating Experimental Methodologies
To ensure scientific integrity, every analytical protocol must be a self-validating system. The following methodologies explain the causality behind the experimental choices required to analyze 7-Methoxy-1H-indazole-3-carbaldehyde.
Protocol A: High-Precision CHNS Combustion Analysis
Causality & Self-Validation: To overcome the refractory nature of the indazole ring, we utilize Vanadium Pentoxide (
Step-by-Step Methodology:
-
System Calibration: Run blank tin capsules until the baseline stabilizes. Calibrate the TCD using 1.0–2.0 mg of Acetanilide (Theoretical N: 10.36%, C: 71.09%, H: 6.71%).
-
Sample Preparation: Accurately weigh 1.500 mg (± 0.001 mg) of 7-Methoxy-1H-indazole-3-carbaldehyde into a clean tin capsule using a microbalance.
-
Combustion Aid Addition: Add ~2.0 mg of
directly to the sample inside the capsule. Crimp the capsule tightly to exclude atmospheric nitrogen. -
Flash Combustion: Drop the capsule into the combustion tube at 1000°C under a pure oxygen pulse. The tin undergoes an exothermic oxidation, raising the local temperature to ~1800°C, completely atomizing the sample.
-
Reduction & Detection: Pass the combustion gases over copper at 600°C to reduce nitrogen oxides (
) to gas. Separate the gases ( , , ) via a GC column and quantify via TCD.
Step-by-step mechanism of CHNS combustion analysis for elemental determination.
Protocol B: ICP-MS for Trace Elemental Impurities
Causality & Self-Validation: Open-vessel digestion can lead to the volatilization of certain elements and incomplete breakdown of the indazole core. We utilize closed-vessel microwave digestion with a highly oxidizing acid matrix. To correct for matrix effects and nebulizer efficiency fluctuations, an internal standard (Rhodium,
Step-by-Step Methodology:
-
Digestion: Weigh 50.0 mg of the sample into a PTFE microwave vessel. Add 5 mL of concentrated trace-metal grade
and 1 mL of . -
Microwave Program: Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes to ensure complete dissolution.
-
Dilution & Spiking: Dilute the digestate to 50 mL with ultrapure water (18.2 MΩ·cm). Spike the solution with a 10 ppb
internal standard. -
Analysis: Analyze via ICP-MS, monitoring specific isotopes (e.g.,
, ) to quantify residual catalysts against a multi-element calibration curve.
Experimental Data: Commercial vs. Certified Standards
To demonstrate the necessity of these protocols, we compared a standard commercial reagent grade of against an in-house purified, certified reference standard. For a reference standard to be accepted, experimental CHN values must fall within ±0.3% of the theoretical calculated values.
Table 2: Experimental Elemental Analysis Data for 7-Methoxy-1H-indazole-3-carbaldehyde
| Sample Grade | % Carbon | % Hydrogen | % Nitrogen | Absolute Purity (qNMR) | Residual Pd (ICP-MS) |
| Theoretical ( | 61.36% | 4.58% | 15.90% | 100.0% | 0 ppm |
| Commercial Reagent Grade | 60.12% | 4.85% | 15.21% | 96.5% | 125 ppm |
| Certified Reference Standard | 61.30% | 4.60% | 15.85% | 99.8% | < 1 ppm |
Data Interpretation: The Commercial Reagent Grade exhibits depressed Carbon (-1.24%) and Nitrogen (-0.69%) values alongside elevated Hydrogen (+0.27%). This elemental profile strongly indicates the presence of trapped moisture or an aliphatic solvent (e.g., ethyl acetate) within the crystal lattice. Furthermore, the ICP-MS data reveals 125 ppm of residual Palladium, explaining the remaining mass balance discrepancy. Conversely, the Certified Reference Standard aligns perfectly with the theoretical CHN values (well within the ±0.3% threshold) and shows negligible trace metal contamination, making it suitable for quantitative compendial applications[3].
References
-
European Medicines Agency (EMA). "ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline." Europa.eu. Available at:[Link]
Sources
- 1. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. â©11⪠USP Reference Standards [doi.usp.org]
- 3. <11> USP REFERENCE STANDARDS [drugfuture.com]
Safety Operating Guide
7-Methoxy-1H-indazole-3-carbaldehyde: Operational Disposal & Handling Guide
Executive Safety Summary
7-Methoxy-1H-indazole-3-carbaldehyde (CAS: 1159511-33-1 / 1379252-04-6) is a functionalized nitrogen heterocycle commonly used as a pharmacophore intermediate. Its disposal requires specific attention to two reactive moieties: the indazole core (nitrogen-rich, potential for complexation) and the aldehyde group (susceptible to autoxidation and polymerization).
Immediate Action Required:
-
Segregation: Strictly isolate from strong oxidizers (e.g., peroxides, permanganates) and strong bases to prevent exothermic polymerization or uncontrolled oxidation.
-
Hazard Classification: Treat as Irritant (Skin/Eye/Respiratory) and Combustible Organic Solid .
-
Disposal Stream: High-BTU Organic Waste (Incineration) is the preferred terminal disposal method.
Personal Protective Equipment (PPE) Matrix
| Category | Requirement | Technical Rationale |
| Hand Protection | Nitrile Gloves (Double-gloving recommended) | Prevents dermal absorption; nitrile offers excellent resistance to aldehyde permeation. |
| Eye Protection | Chemical Splash Goggles | Aldehydes are lachrymators; safety glasses alone are insufficient for liquid handling or dust. |
| Respiratory | N95 or P100 Respirator | Required if handling >500mg of solid powder outside a fume hood to prevent mucosal irritation. |
| Body | Lab Coat (Cotton/Flame Resistant) | Standard protection against particulate accumulation. |
Chemical Waste Characterization
Before disposal, you must characterize the waste state. This molecule does not typically carry a specific EPA "P" or "U" listing but is regulated under RCRA characteristics if mixed with solvents.
-
Physical State: Solid (typically off-white to yellow powder).
-
Reactivity:
-
Aldehyde: Can oxidize to 7-methoxy-1H-indazole-3-carboxylic acid.
-
Indazole: Stable aromatic system, but N-H proton is acidic (pKa ~14).
-
-
Waste Code Assignment (US EPA Context):
-
Pure Substance: Not explicitly listed; classify as Non-Regulated Chemical Waste (unless characteristic D001/D003 applies).
-
In Solution: Code depends on the solvent (e.g., F003 for Acetone/Methanol, D001 for Ignitable).
-
Operational Disposal Procedures
Workflow A: Solid Waste (Pure Compound)
Best for: Expired reagents, weigh-boat residues, and contaminated solids.
-
Containment: Place the solid material into a clear polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste tag. Explicitly write: "7-Methoxy-1H-indazole-3-carbaldehyde - Solid Organic Waste - Irritant."
-
Secondary Containment: If using a bag, place the sealed bag into the laboratory's dedicated Solid Hazardous Waste Drum .
-
Prohibition: Do NOT dispose of in regular trash or biohazard bins.
Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Best for: R&D reaction byproducts dissolved in solvents.
-
Solvent Compatibility Check:
-
If dissolved in Dichloromethane/Chloroform : Segregate into Halogenated Waste .
-
If dissolved in Methanol/Ethyl Acetate/DMSO : Segregate into Non-Halogenated Organic Waste .
-
-
pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved strong bases, neutralize carefully with dilute HCl before adding to the waste carboy to prevent immediate polymerization of the aldehyde in the waste container.
-
Transfer: Pour into the appropriate carboy using a funnel. Close the cap immediately to prevent aldehyde vapor release.
Workflow C: Chemical Deactivation (Spill Response or Large Scale)
Best for: Spills >5g or when "drain disposal" of treated aqueous waste is permitted by local EHS.
Principle: Oxidize the reactive aldehyde to the less toxic carboxylic acid using a mild oxidant (Bisulfite method) or Permanganate.
Protocol (Bisulfite Method):
-
Dissolve: Suspend the material in water (add methanol if insoluble).
-
Treat: Slowly add Sodium Bisulfite (NaHSO₃) solution (1.5 equivalents).
-
Wait: Stir for 30 minutes. The aldehyde forms a bisulfite adduct (water-soluble).
-
Disposal: The resulting solution is generally safer but should still be routed to Aqueous Chemical Waste unless local regulations explicitly permit drain disposal for neutralized organic adducts.
Visualized Workflows
Logic Diagram: Waste Stream Decision Tree
This decision tree guides the researcher to the correct disposal stream based on the physical state and solvent composition.
Caption: Figure 1. Decision matrix for segregating 7-Methoxy-1H-indazole-3-carbaldehyde waste streams to ensure RCRA compliance.
Logic Diagram: Emergency Spill Response
This workflow dictates the immediate steps for a laboratory spill to minimize exposure and contamination.
Caption: Figure 2. Emergency response protocol for dry and liquid spills, prioritizing dust suppression and containment.
Regulatory & Compliance Notes
-
RCRA Compliance: While this specific indazole is not P-listed, "cradle-to-grave" responsibility applies. The generator (you) must determine if the waste exhibits hazardous characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).
-
Aldehyde Specifics: Under Prudent Practices in the Laboratory, aldehydes are considered "High Concern" for reactivity. Never store waste containing this compound in the same secondary containment as Nitric Acid or Perchloric Acid.
-
Storage Limits: Do not accumulate waste containing this aldehyde for >90 days (Large Quantity Generator) or >180 days (Small Quantity Generator).
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]
-
PubChem. (n.d.). Compound Summary: 7-Methoxy-1H-indazole-3-carbaldehyde. National Library of Medicine. [Link](Note: General reference for structure verification).
Sources
Personal protective equipment for handling 7-Methoxy-1H-indazole-3-carbaldehyde
This guide serves as a critical operational manual for handling 7-Methoxy-1H-indazole-3-carbaldehyde . As a Senior Application Scientist, I have structured this protocol to bridge the gap between generic safety data sheets (SDS) and the practical realities of high-stakes drug discovery environments.
Part 1: Technical Specifications & Hazard Identification
Note on Chemical Identity: The CAS number 115934-28-0 provided in some databases may be ambiguous or refer to a specific salt/batch. The primary global identifier for 7-Methoxy-1H-indazole-3-carbaldehyde in major catalogs (e.g., Sigma-Aldrich, Fluorochem) is CAS 1379252-04-6 . For safety planning, we treat the chemical structure as the primary determinant of hazard.
| Property | Specification | Safety Implication |
| Chemical Structure | Indazole heterocycle with an aldehyde group | Aldehyde moiety : High reactivity; potential sensitizer (H317). Indazole core : Bioactive scaffold (kinase inhibition potential). |
| Physical State | Solid (Powder/Crystalline) | Inhalation hazard (dust). Static charge accumulation risk during weighing. |
| Potency Band | OEB 3 (Estimated) | Treat as a Potent Compound (1–10 µg/m³ OEL) due to lack of specific tox data. |
| Key Hazards | Irritant (H315, H319, H335) | Respiratory, skin, and severe eye irritation.[1] |
Part 2: Personal Protective Equipment (PPE) Strategy
The following PPE protocol is designed to prevent sensitization —a common long-term risk when handling organic aldehydes.
Respiratory Protection
-
Standard Operation (Weighing < 1g): Work inside a certified Chemical Fume Hood. No respirator required if sash is at proper height.
-
High Dust/Spill Cleanup: N95 or P100 Half-Face Respirator .
-
Why? Indazole dusts are fine particulates that can bypass surgical masks.
-
Dermal Protection (Glove Selection)
Aldehydes can permeate standard nitrile gloves over time.
-
Dry Solid Handling: Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).
-
Protocol: Change outer gloves immediately after any visible contamination.[2]
-
-
Solution Handling (DCM/DMF/DMSO): Laminate Film (Silver Shield/North) or High-Grade Nitrile (minimum 8 mil) .
-
Why? Standard nitrile degrades rapidly in chlorinated solvents often used with this intermediate.
-
Ocular Protection
-
Mandatory: Chemical Splash Goggles (ANSI Z87.1).
-
Restriction: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.
-
PPE Selection Flowchart
Figure 1: Decision matrix for selecting appropriate PPE based on physical state and solvent carrier.
Part 3: Operational Protocols
Protocol A: Safe Weighing & Transfer
Objective: Minimize static-driven dust dispersion.
-
Engineering Control : Verify Fume Hood face velocity is 100 fpm (0.5 m/s) .
-
Static Elimination : Use an anti-static gun or ionizer bar on the spatula and weigh boat before touching the powder. Indazoles are prone to static cling.
-
Transfer :
-
Place the receiving flask inside a secondary container (beaker).
-
Use a powder funnel with a long stem to deposit the solid directly at the bottom of the flask, avoiding the neck joint (prevents seal compromise).
-
-
Decontamination : Wipe the balance area with a 10% Sodium Bisulfite solution (to quench trace aldehyde) followed by ethanol.
Protocol B: Spill Response (Solid)
Do not sweep. Sweeping generates aerosols.
-
Evacuate & Isolate : Clear the immediate 3-meter radius.
-
PPE Upgrade : Don P100 respirator and double gloves.
-
Containment : Cover the spill with a damp paper towel (water or PEG-400) to suppress dust.
-
Removal : Scoop the damp material into a wide-mouth hazardous waste jar.
-
Surface Cleaning : Wash surface with soap and water; verify no yellow/orange residue remains.
Part 4: Waste Disposal & Deactivation
Warning : Do not dispose of aldehyde intermediates in general trash or down the drain.
| Waste Stream | Handling Procedure |
| Solid Waste | Collect in "Solid Hazardous Waste" drum. Label as "Toxic/Irritant Organic Solid". |
| Liquid Waste (Mother Liquor) | Segregate into "Halogenated" or "Non-Halogenated" solvent waste. Do not mix with oxidizers (e.g., Nitric acid waste) as aldehydes can react exothermically. |
| Contaminated Sharps | Needles used for reaction monitoring must go into a rigid sharps container immediately. |
Deactivation (Quenching) for Cleaning: To decontaminate glassware or spills, use a mild oxidant or nucleophile:
-
Option 1 (Preferred): 10% Aqueous Sodium Bisulfite (
). This forms a water-soluble bisulfite adduct. -
Option 2: Dilute aqueous KMnO4 (Potassium Permanganate) – Use caution, this is oxidative.
Part 5: Emergency Response Workflow
Figure 2: Immediate response steps for exposure events.[3] Speed is critical to prevent corneal damage or sensitization.
References
-
Sigma-Aldrich . Safety Data Sheet: 7-Methoxy-1H-indazole-3-carbaldehyde (CAS 1379252-04-6). Link
-
National Research Council (US) . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Link
-
Ansell Healthcare . Chemical Permeation & Degradation Guide (Aldehyde Resistance). Link
-
PubChem . Compound Summary: Indazole-3-carbaldehyde derivatives. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
